Melitracen Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLXCPDUXFGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5118-29-6 (Parent) | |
| Record name | Melitracen hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046835 | |
| Record name | Melitracen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-70-9 | |
| Record name | Melitracen hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melitracen hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MELITRACEN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melitracen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELITRACEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melitracen Hydrochloride: A Technical Whitepaper on the Mechanism of Action in Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melitracen hydrochloride is a tricyclic antidepressant (TCA) with an established role in the management of depression and anxiety.[1][2] Its therapeutic efficacy is primarily attributed to its ability to modulate synaptic concentrations of key neurotransmitters. This technical guide provides an in-depth examination of the core mechanism of action of Melitracen, with a specific focus on its interaction with the serotonin transporter (SERT) and the subsequent inhibition of serotonin reuptake. While Melitracen is known to be a non-selective monoamine reuptake inhibitor, affecting both serotonin and norepinephrine, this document will concentrate on the serotonergic pathway.[1][3][4][5] Due to the limited availability of specific quantitative binding affinity and inhibitory concentration data for Melitracen in publicly accessible literature, this guide will detail the established general mechanism for TCAs and outline the standard experimental protocols used to characterize such compounds.
Introduction
Melitracen is a thioxanthene derivative and a member of the tricyclic antidepressant class of psychoactive compounds.[6] It is often used in combination with the antipsychotic flupentixol for the treatment of depressive states, anxiety, and psychosomatic disorders.[1] The fundamental mechanism of action of TCAs, including Melitracen, involves the blockade of neurotransmitter reuptake pumps in the presynaptic terminal.[2][3] By inhibiting the serotonin transporter (SERT), Melitracen increases the concentration and prolongs the residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4][5] This potentiation of serotonergic signaling is believed to be a key factor in its antidepressant and anxiolytic effects.
Core Mechanism of Action: Inhibition of Serotonin Reuptake
The primary pharmacological action of Melitracen on the serotonergic system is the inhibition of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. SERT is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating serotonergic signaling.
By binding to SERT, Melitracen competitively inhibits the transport of serotonin. This blockade leads to an accumulation of serotonin in the synapse, making more of the neurotransmitter available to bind to postsynaptic serotonin receptors. The sustained activation of these receptors is thought to trigger a cascade of intracellular signaling events that ultimately lead to the therapeutic effects of the drug.
Quantitative Pharmacological Data
A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for Melitracen's binding affinity (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) for the serotonin transporter. To provide a framework for understanding the expected pharmacological profile of a TCA like Melitracen, the following table structure is provided. Researchers would populate such a table with data obtained from the experimental protocols described in Section 3.
| Parameter | Value | Experimental System | Radioligand/Substrate | Reference |
| Kᵢ (SERT) | Data not available | e.g., Human recombinant SERT expressed in HEK293 cells | e.g., [³H]Citalopram | - |
| IC₅₀ (Serotonin Uptake) | Data not available | e.g., Rat brain synaptosomes | e.g., [³H]Serotonin | - |
Key Experimental Protocols
The following sections detail the standard experimental methodologies employed to determine the binding affinity and functional inhibition of serotonin reuptake by compounds such as Melitracen.
Radioligand Binding Assay for SERT Affinity (Kᵢ)
This in vitro assay is the gold standard for determining the binding affinity of a test compound to a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of Melitracen for the serotonin transporter.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested.
-
Cells are lysed, and the cell membranes containing hSERT are isolated via differential centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that specifically binds to SERT (e.g., [³H]Citalopram) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to SERT in the membrane preparation.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the Melitracen concentration.
-
The IC₅₀ value (the concentration of Melitracen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Serotonin Uptake Inhibition Assay (IC₅₀)
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Melitracen for serotonin uptake.
Methodology:
-
Preparation of Synaptosomes or Cells:
-
Synaptosomes: Brain tissue (e.g., from rats) is homogenized, and synaptosomes (sealed presynaptic nerve terminals) are isolated by differential centrifugation.
-
Cultured Cells: Cells endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT cells) are cultured to confluence in multi-well plates.
-
-
Uptake Assay:
-
Synaptosomes or cells are pre-incubated with various concentrations of this compound.
-
Radiolabeled serotonin (e.g., [³H]5-HT) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at a physiological temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
The uptake is terminated by rapid filtration or by washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.
-
The amount of [³H]5-HT taken up by the synaptosomes or cells is determined by liquid scintillation counting of the filters or cell lysates.
-
-
Data Analysis:
-
The results are expressed as the percentage of inhibition of serotonin uptake at each Melitracen concentration compared to a vehicle control.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The inhibition of serotonin reuptake by Melitracen initiates a series of downstream signaling events. The following diagrams illustrate the general signaling pathway affected by SERT inhibition and a typical experimental workflow for its characterization.
Caption: Signaling pathway of Melitracen-mediated SERT inhibition.
Caption: Experimental workflow for characterizing SERT inhibitors.
Conclusion
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
A Comprehensive Review of the Discovery and Development of Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melitracen hydrochloride is a tricyclic antidepressant (TCA) developed by the Danish pharmaceutical company Lundbeck.[1][2] Primarily indicated for the treatment of depression and anxiety, it functions as a dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor.[3][4] This technical guide provides a comprehensive overview of the discovery, development, synthesis, mechanism of action, and clinical evaluation of this compound, tailored for professionals in pharmaceutical research and development.
Discovery and Development
Melitracen was developed by Lundbeck, a company with a long history in pharmaceuticals, founded in 1915.[2] While specific details regarding the exact timeline and individual scientists behind the discovery of Melitracen are not extensively publicized, its development falls within the broader mid-20th century exploration of tricyclic compounds for the treatment of depressive disorders. It is often used in a fixed-dose combination with the antipsychotic flupentixol.[2]
Chemical Synthesis
The synthesis of this compound has been approached through various routes, with the Grignard reaction being a prominent method. A common pathway involves the reaction of a Grignard reagent with a ketone precursor.
Grignard Reaction-Based Synthesis
A widely cited method for the synthesis of Melitracen involves a Grignard reaction as a key step. The general workflow for this process is outlined below.
A detailed experimental protocol based on this workflow is as follows:
Step 1: Grignard Reagent Formation
-
In a reaction vessel, magnesium turnings are reacted with 3-dimethylamino-1-chloropropane in a suitable solvent like anhydrous ether. An initiator, such as a small amount of iodine or 1,2-dibromoethane, is often used to start the reaction.[5]
Step 2: Grignard Reaction
-
The formed Grignard reagent is then reacted with 10,10-dimethyl-9(10H)-anthracenone. This reaction leads to the formation of the tertiary alcohol intermediate.[5]
Step 3: Dehydration and Salt Formation
-
The intermediate alcohol is subsequently dehydrated under acidic conditions, typically using a strong acid like hydrochloric acid. This step also facilitates the formation of the hydrochloride salt.[5]
Step 4: Purification
-
The crude this compound is then purified, often through recrystallization from a suitable solvent system, to yield the final high-purity product.[6]
An alternative synthesis route starts from o-benzoylbenzoic acid and proceeds through seven steps: reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and salt formation.[6][7]
Mechanism of Action
This compound exerts its antidepressant effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3][4] This action increases the concentration of these monoamines in the synapse, enhancing neurotransmission.
The increased availability of serotonin and norepinephrine in the synapse leads to a cascade of downstream signaling events. Chronic administration of antidepressants that inhibit both serotonin and norepinephrine reuptake has been shown to potentially increase the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal plasticity.[4]
While the primary mechanism is well-established as a dual reuptake inhibitor, some evidence also suggests that Melitracen may have an affinity for other receptors, including adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall pharmacological profile and side effects.[4]
Pharmacological Profile
| Parameter | Value/Description | Reference |
| Primary Mechanism | Inhibition of Serotonin (5-HT) and Norepinephrine (NE) reuptake | [3][4] |
| Secondary Actions | Potential affinity for adrenergic, histaminergic, and cholinergic receptors | [4] |
Pharmacokinetics
Pharmacokinetic data for Melitracen monotherapy is limited in the available literature. However, a bioequivalence study of a fixed-dose combination tablet containing 10 mg of Melitracen and 0.5 mg of flupentixol provides some insight into its pharmacokinetic profile in humans.[8]
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Reference |
| Cmax (ng/mL) | 16.4 ± 6.1 | 14.9 ± 4.5 | [8] |
| Tmax (hr) | 4.0 (2.0 - 8.0) | 5.0 (2.0 - 12.0) | [8] |
| AUC0-t (ng·hr/mL) | 775.1 ± 386.4 | 823.5 ± 369.8 | [8] |
| AUC0-∞ (ng·hr/mL) | 884.6 ± 449.6 | 954.9 ± 425.8 | [8] |
| t½ (hr) | 62.1 ± 25.1 | 73.2 ± 31.4 | [8] |
Data presented is for Melitracen from a combination product study.
Analytical Methods
Several analytical methods have been developed and validated for the quantification of this compound in bulk and pharmaceutical dosage forms. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.
RP-HPLC Method for Quantification
A representative RP-HPLC method for the simultaneous estimation of Melitracen and Flupentixol is summarized below.
Validated Method Parameters:
| Parameter | Value/Condition | Reference |
| Column | Thermo scientific BDS C8 (150×4.6 mm) | [9] |
| Mobile Phase | Potassium dihydrogen phosphate buffer: methanol: ACN (3:6:1) | [9] |
| Flow Rate | 1.5 ml/min | [9] |
| Detection | UV at 230 nm | [9] |
| Retention Time | 3.16 min | [9] |
| Linearity Range | 80-120 µg/ml | [9] |
Another validated RP-HPLC method utilizes a Phenomenex Luna C18 column with a mobile phase of Methanol: Phosphate Buffer (pH-4.2) (37:63% v/v) and UV detection at 275 nm, with a retention time of 3.692 min.[10]
Clinical Efficacy and Safety
Clinical trials have predominantly focused on the combination of Melitracen with flupentixol. A randomized, double-blind, placebo-controlled clinical trial on the efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough showed a significantly higher cough resolution rate in the treatment group compared to placebo (65.3% vs 32.0%).[1] Another randomized controlled cross-over study in patients with functional dyspepsia demonstrated a significant improvement in subjective global symptom relief with the flupentixol-melitracen combination compared to placebo (73.9% vs. 26.1%).[8][11]
A clinical study on the use of Melitracen in depressive syndromes was reported in 1976, indicating its early investigation as a monotherapy.[12] However, more recent and detailed clinical trial data for Melitracen as a standalone treatment for depression are not as readily available. A Phase 4 clinical trial for emotional disorders involving Flupentixol and Melitracen tablets has been completed.[11][13]
Conclusion
This compound remains a relevant therapeutic agent, particularly in combination therapies for depression and anxiety, as well as for other conditions such as functional dyspepsia and chronic cough. Its mechanism as a dual serotonin and norepinephrine reuptake inhibitor is well-established, and various synthesis and analytical methods have been developed. Further research to elucidate its specific binding affinities and the efficacy of monotherapy in well-controlled clinical trials would provide a more complete understanding of its pharmacological profile.
References
- 1. Efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough: a randomised, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114685255B - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 3. CN114685255A - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 4. ClinPGx [clinpgx.org]
- 5. CN105418436B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. chinjmap.com [chinjmap.com]
- 7. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. iajps.com [iajps.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [Clinical results with the use of melitracen in depressive syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Initial Synthesis Pathways for Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Melitracen Hydrochloride, a tricyclic antidepressant. The document details key reaction pathways, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Strategies
The synthesis of this compound predominantly proceeds through two main pathways, distinguished by their starting materials: one beginning with o-benzoylbenzoic acid and the other with 10,10-dimethylanthracene-9-one. Both routes converge on the formation of a key intermediate which, after dehydration and salt formation, yields the final active pharmaceutical ingredient (API).
Pathway 1: Synthesis from o-Benzoylbenzoic Acid
This pathway involves a multi-step process to first construct the core tricyclic structure before introducing the dimethylaminopropyl side chain. A notable seven-step synthesis has been reported, encompassing reduction, esterification, methylation, cyclization, oxidation, condensation, anhydration, and finally, salt formation.[1][2] A key intermediate in this route is 10,10-dimethyl anthrone. A patented method for synthesizing this intermediate involves the protection of the carbonyl group of o-benzoylbenzoic acid (or its ester) as a ketal, followed by a Grignard reaction with methyl magnesium halide. The final steps involve the removal of the protecting group and cyclization under acidic conditions to yield 10,10-dimethyl anthrone.[3][4]
Pathway 2: Synthesis from 10,10-Dimethylanthracene-9-one
This more direct route utilizes the pre-formed tricyclic ketone. The central step is a Grignard reaction between 10,10-dimethylanthracene-9-one and a 3-dimethylaminopropyl magnesium halide.[5] The resulting tertiary alcohol intermediate is then dehydrated and converted to its hydrochloride salt.[5] Modern advancements have seen this batch process adapted into a more efficient continuous flow system.[6][7]
Experimental Protocols
Detailed methodologies for the key transformations are crucial for reproducible synthesis. The following protocols are based on published literature.
Grignard Reaction and Formation of Melitracen Intermediate
This procedure outlines the reaction of 10,10-dimethylanthracene-9-one with 3-dimethylaminopropyl chloride via a Grignard reaction.[5]
-
Initiator Preparation: Prepare an initiator by mixing iodine (1g) in 1,2-dibromoethane (2mL).
-
Grignard Reagent Formation: In a reaction vessel, combine magnesium turnings and a suitable solvent like THF. Add the initiator to activate the magnesium.
-
Reaction: Slowly add a solution of 10,10-dimethylanthracene-9-one and 3-dimethylaminopropyl chloride in an appropriate solvent. The weight ratio of 10,10-dimethylanthracene-9-one to 3-dimethylaminopropyl chloride is typically between 1:1 and 1:2.[5] The reaction is often refluxed for about an hour.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and quench with water. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the melitracen intermediate.
Dehydration and Salt Formation
This step converts the intermediate alcohol into the final hydrochloride salt.[5][6]
-
Reaction: Dissolve the melitracen intermediate in a solvent such as chloroform or dichloromethane. Add concentrated hydrochloric acid.
-
Heating: Heat the mixture, for example at 60°C, for approximately 2 hours, monitoring the reaction completion by TLC.
-
Isolation of Crude Product: After the reaction, separate the aqueous layer. Concentrate the organic phase under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification is critical to meet the stringent purity requirements for APIs, particularly concerning isomeric impurities.[6] "Mashing," or stirring the crude product in a solvent, is a common purification technique.[5]
-
Mashing/Slurrying: Add the crude this compound to a solvent such as ethanol or isopropanol. The ratio of crude product to solvent can vary, for instance, 1g to 4mL (W/V).[5]
-
Stirring: Stir the suspension at a controlled temperature (e.g., 20-25°C or 5-10°C) for several hours (e.g., 4-5 hours).[5][6]
-
Isolation: Filter the purified solid, wash with the solvent, and dry to obtain high-purity this compound.
Data Presentation
The following tables summarize quantitative data from various synthetic and purification experiments.
Table 1: Synthesis of Crude this compound [5][6]
| Starting Material (Intermediate) | Solvent | Acid | Reaction Temp. | Yield | Purity | Impurity I | Impurity II |
| 100g | Chloroform | 120mL Conc. HCl | 60°C | 98.3% | 99.38% | 0.22% | 0.15% |
| 2kg | Chloroform | 2.4L Conc. HCl | 60°C | 95.7% | 99.41% | 0.20% | 0.13% |
Table 2: Purification of this compound via Mashing [5][6]
| Crude Product (Purity) | Mashing Solvent | Temp. | Time (h) | Yield | Final Purity | Impurity I | Impurity II |
| 10g (99.41%) | Ethanol | 20-25°C | 4 | 97.9% | 99.69% | 0.047% | 0.005% |
| Varies | Isopropanol | 5-10°C | 5 | 98.5% | 99.53% | 0.054% | 0.014% |
| Varies | Isopropanol | 50°C | 3 | 71% | - | - | - |
| Varies | Methanol | 20-25°C | 4 | 92.4% | 99.66% | 0.05% | 0.008% |
Table 3: Purification via Acetone Crystallization [5][6]
| Starting Material (Intermediate) | Process | Overall Yield | Final Purity | Impurity I | Impurity II |
| 10g | Dehydration in DCM/Conc. HCl, basification, extraction, dissolution in acetone, precipitation with Conc. HCl, followed by recrystallization from acetone. | 60.9% | 99.64% | 0.09% | 0.04% |
Continuous Flow Synthesis
A modern approach to the synthesis of this compound involves a continuous flow reactor system.[6][7] This method offers several advantages over traditional batch processing, including improved safety, reduced footprint, lower energy consumption, and fewer synthetic steps.[6]
The flow process typically involves the Grignard addition at room temperature, followed by hydrolysis of the magnesium alkoxide intermediate and subsequent dehydration of the resulting alcohol.[7] The product can then be worked-up through phase separation and crystallized to afford pure this compound.[6]
References
- 1. Synthesis of this compound [chinjmap.com]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. CN114685255B - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 4. CN114685255A - Preparation method of this compound intermediate - Google Patents [patents.google.com]
- 5. CN105418436B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
Melitracen Hydrochloride: A Technical Examination of its Classification as a Tricyclic Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melitracen hydrochloride is a thioxanthene derivative that is pharmacologically classified as a tricyclic antidepressant (TCA).[1][2] While its use in some regions has been superseded by newer classes of antidepressants, it remains a relevant compound, particularly in combination therapies for depressive states and anxiety.[3] This technical guide provides an in-depth analysis of the core pharmacological evidence supporting Melitracen's classification as a TCA, focusing on its mechanism of action, available quantitative data, and the experimental basis for its characterization.
Core Mechanism of Action: Inhibition of Monoamine Reuptake
The primary mechanism of action underlying the antidepressant effect of this compound is the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, Melitracen increases the concentration and prolongs the availability of these neurotransmitters to interact with their respective postsynaptic receptors. This modulation of serotonergic and noradrenergic signaling is the hallmark of tricyclic antidepressants.[6]
Signaling Pathways
The increased availability of serotonin and norepinephrine in the synapse initiates a cascade of downstream signaling events that are believed to contribute to the therapeutic effects of TCAs. While the complete picture is complex and not fully elucidated, key pathways include the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of protein kinases, which in turn regulate the expression of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3][7] These changes are thought to lead to enhanced neuronal plasticity and a reversal of the neurobiological changes associated with depression.
Caption: General signaling pathway of tricyclic antidepressants like Melitracen.
Quantitative Pharmacological Data
The pharmacological profile of Melitracen has not been as extensively investigated as other TCAs.[1] However, some quantitative data on its inhibitory activity at the serotonin transporter are available.
| Target | Assay System | Radioligand | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | Synaptosomes | ³H-5-HT | 670 | MedchemExpress |
| Serotonin Transporter (SERT) | Blood Platelets | ¹⁴C-5-HT | 5500 | MedchemExpress |
Experimental Protocols
Detailed experimental protocols for the specific studies on Melitracen are not publicly available. However, the determination of monoamine reuptake inhibition is typically conducted using standardized in vitro assays.
General Protocol for Monoamine Reuptake Inhibition Assay
This generalized protocol outlines the common steps involved in determining the IC50 value of a compound for SERT or NET.
Caption: Generalized workflow for determining the IC50 of a monoamine reuptake inhibitor.
Methodology Outline:
-
Preparation of Biological Material: Synaptosomes (nerve terminals) are isolated from specific brain regions (e.g., cortex, striatum) of laboratory animals, or cell lines stably expressing the human serotonin or norepinephrine transporter are cultured.
-
Incubation: The prepared biological material is incubated in a buffer solution with varying concentrations of the test compound (Melitracen).
-
Addition of Radioligand: A radiolabeled substrate of the transporter (e.g., [³H]serotonin or [³H]norepinephrine) is added to the mixture.
-
Uptake Reaction: The mixture is incubated for a defined period to allow the uptake of the radioligand by the transporters.
-
Termination of Uptake: The uptake process is rapidly stopped, typically by vacuum filtration through glass fiber filters, which traps the synaptosomes or cells while allowing the unbound radioligand to be washed away.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand taken up, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of uptake by the test compound at each concentration is calculated relative to a control (no inhibitor). An IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is then determined by non-linear regression analysis of the concentration-response curve.
Conclusion
The classification of this compound as a tricyclic antidepressant is primarily based on its established mechanism of action as an inhibitor of serotonin and norepinephrine reuptake. While comprehensive quantitative data, particularly for the norepinephrine transporter, are limited in the public domain, the available evidence on serotonin transporter inhibition aligns with the pharmacological profile of a TCA. The general experimental methodologies for characterizing such compounds are well-established and provide a framework for understanding the basis of Melitracen's classification. Further detailed in vitro and in vivo studies would be beneficial to more fully characterize the complete pharmacological profile of this compound.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] Its pharmacological activity is primarily characterized by the inhibition of serotonin and norepinephrine reuptake, a mechanism it shares with other members of the TCA class.[2] This guide provides a comprehensive overview of the foundational pharmacology of Melitracen Hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its characterization. The information is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.
Mechanism of Action
Melitracen's primary mechanism of action is the non-selective inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic terminal, Melitracen increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced noradrenergic and serotonergic signaling is believed to be the principal basis for its antidepressant and anxiolytic effects.[4]
Like other TCAs, Melitracen also interacts with other receptor systems, which contributes to its overall pharmacological profile, including potential side effects.[5]
Figure 1: Mechanism of action of this compound.
Pharmacological Data
Pharmacodynamics
The pharmacodynamic activity of Melitracen is defined by its ability to inhibit neurotransmitter reuptake. Quantitative data indicate its inhibitory concentration (IC50) for the serotonin transporter.
| Target | Assay System | IC50 (nM) | Reference |
| Serotonin (3H-5-HT) Uptake | Synaptosomes | 670 | [6] |
| Serotonin (14C-5-HT) Uptake | Blood Platelets | 5500 | [6] |
Note: Specific IC50 or Ki values for the norepinephrine transporter were not available in the reviewed literature, although it is established as a primary target.[3]
Pharmacokinetics
The pharmacokinetic profile of Melitracen has been characterized in human studies. It is metabolized in the liver into an active metabolite, litracen.[4]
| Parameter | Value | Conditions | Reference |
| Time to Peak (Tmax) | ~4 hours | Single oral dose | [4] |
| Elimination Half-life (t½) | 19 hours (range: 12-24 hours) | Single oral dose | [4] |
| Metabolism | Hepatic; via demethylation and hydroxylation | - | [4] |
| Active Metabolite | Litracen | - | [4] |
| Excretion | Mainly via feces; also urine | - | [4] |
Experimental Protocols
The characterization of Melitracen's pharmacological profile relies on standard in vitro assays. The following sections describe the generalized methodologies for determining neurotransmitter transporter inhibition and receptor binding affinity.
Neurotransmitter Reuptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes. Fluorescence-based kits and traditional radioisotope methods are common.[7][8]
Objective: To determine the IC50 value of Melitracen for SERT and NET.
Generalized Protocol (using radiolabeled substrate):
-
Preparation of Synaptosomes: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions (e.g., cortex, striatum) of a model organism (e.g., rat) through differential centrifugation of brain homogenates.
-
Incubation: Pre-incubate synaptosome preparations at 37°C with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., 3H-Serotonin or 3H-Norepinephrine) at a fixed concentration to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (typically minutes), rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radioligand to pass through.[9]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Melitracen that inhibits 50% of the specific neurotransmitter uptake (IC50) by fitting the data to a concentration-response curve.
Figure 2: Generalized workflow for a neurotransmitter reuptake assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound (Melitracen) for binding to the target receptor.[10][11]
Objective: To determine the binding affinity of Melitracen for various receptors (e.g., histamine, muscarinic, adrenergic).
Generalized Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells that endogenously or recombinantly express the receptor of interest.[10]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of Melitracen.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the free (unbound) radioligand, typically via rapid vacuum filtration.[11]
-
Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Melitracen to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Pharmacological Actions and Clinical Relationships
The therapeutic effects and side effect profile of Melitracen are direct consequences of its interactions with various neurochemical targets. Its primary antidepressant and anxiolytic actions stem from SERT and NET inhibition, while its side effects are often linked to its affinity for other receptors.
Figure 3: Relationship between pharmacological actions and clinical effects.
Conclusion
This compound is a classic tricyclic antidepressant whose therapeutic efficacy is derived from its potent, non-selective inhibition of serotonin and norepinephrine reuptake. Its well-characterized pharmacokinetic profile includes hepatic metabolism to an active metabolite and a half-life that supports once or twice-daily dosing. While its primary mechanism is well-understood, its affinity for other receptors contributes to a side effect profile that is characteristic of the TCA class. The experimental methodologies outlined in this guide represent the standard approaches for elucidating the pharmacological profile of compounds like Melitracen, providing the foundational data necessary for drug development and clinical application.
References
- 1. Melitracen - Wikipedia [en.wikipedia.org]
- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mims.com [mims.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
early in-vitro studies of Melitracen Hydrochloride
An In-Depth Technical Guide to Early In-Vitro Studies of Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] As a member of the non-selective monoamine reuptake inhibitors, its primary therapeutic action is understood to be the modulation of neurotransmitter levels in the synaptic cleft.[1] This technical guide provides a comprehensive overview of the core in-vitro pharmacology of this compound, focusing on its established mechanism of action and the experimental protocols used for its characterization. Furthermore, this document explores potential downstream signaling pathways and effects on neuroplasticity, drawing from studies on related tricyclic antidepressants to propose avenues for future in-vitro research.
Core Mechanism of Action: Monoamine Reuptake Inhibition
The principal mechanism of this compound is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft into the presynaptic neuron.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Melitracen increases the concentration and prolongs the activity of these monoamine neurotransmitters in the synapse. This enhanced neurotransmission is believed to underlie its antidepressant and anxiolytic effects.[1] Beyond its primary targets, Melitracen also shows some affinity for adrenergic, histaminergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.[1]
Quantitative Data: Transporter Inhibition
In-vitro studies have quantified the inhibitory potency of Melitracen on the serotonin transporter. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target | Preparation | Radioligand | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | Synaptosomes | ³H-5-HT | 670 | [3] |
| Serotonin Transporter (SERT) | Blood Platelets | ¹⁴H-5-HT | 5500 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in-vitro findings. Below are protocols for key assays relevant to the study of this compound.
Protocol 1: Monoamine Reuptake Inhibition Assay in Rat Brain Synaptosomes
This protocol describes a method to determine the inhibitory effect of Melitracen on the reuptake of serotonin ([³H]5-HT) in isolated nerve terminals (synaptosomes) from rat brain tissue.
Materials:
-
Rat forebrain tissue
-
Ice-cold 10% sucrose solution
-
Krebs-phosphate buffer (pH 7.4)
-
This compound stock solution
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT)
-
Potent reuptake inhibitor for non-specific binding control (e.g., Indatraline)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat forebrain tissue in ice-cold 10% sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting supernatant, which contains the crude synaptosomes, is kept on ice until use.
-
Assay Setup: Prepare assay tubes containing Krebs-phosphate buffer. Add varying concentrations of this compound to the experimental tubes. For determining non-specific uptake, add a saturating concentration of a standard inhibitor (e.g., 1 µM indatraline) to control tubes.
-
Pre-incubation: Add the synaptosome preparation to each tube and pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Initiate the reuptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]5-HT) to all tubes.
-
Incubation: Incubate the mixture for an optimized period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Immediately wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting the counts from the non-specific uptake tubes from all other tubes. Plot the percentage of inhibition against the log concentration of Melitracen and determine the IC50 value using non-linear regression analysis.
Protocol 2: In-Vitro Neurite Outgrowth Assay
This assay assesses the potential of Melitracen to promote neuronal structural plasticity by measuring changes in neurite length and complexity in cultured neurons.
Materials:
-
Human iPSC-derived neurons (or primary cortical neurons)
-
Poly-D-lysine or laminin-coated 96- or 384-well plates
-
Appropriate neuronal culture medium (e.g., Neurobasal/B27)
-
This compound
-
Fixation solution (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate neurons at an optimized density (e.g., 10,000 cells/well for a 96-well plate) onto coated plates and allow them to adhere and mature for a specified period (e.g., 3 days).
-
Compound Treatment: Treat the cultured neurons with various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control known to affect neurite outgrowth (e.g., Nocodazole as an inhibitor).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C with 5% CO₂.
-
Fixation and Staining: At the end of the treatment period, fix the cells with 4% PFA. Permeabilize the cell membranes and block non-specific antibody binding. Incubate with the primary antibody (anti-β-III tubulin) followed by the fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use automated image analysis software to quantify neuronal cell number (from DAPI stain) and neurite characteristics, such as total neurite length per neuron and number of branch points.
Protocol 3: In-Vitro Synaptogenesis Assay
This assay evaluates the effect of Melitracen on the formation of synapses by quantifying the co-localization of pre- and post-synaptic protein markers.
Materials:
-
Primary hippocampal or cortical neurons
-
Coated multi-well plates
-
Neuronal culture medium
-
This compound
-
Fixation and permeabilization solutions (as above)
-
Blocking solution
-
Primary antibodies: anti-Synapsin I (presynaptic marker) and anti-PSD-95 (postsynaptic marker)
-
Distinctly-colored fluorescently labeled secondary antibodies
-
High-content imaging system
Procedure:
-
Cell Culture: Plate primary neurons and maintain in culture for an extended period (e.g., 21 days) to allow for mature synapse formation.[4]
-
Compound Treatment: Introduce this compound at various concentrations to the mature neuronal cultures for a specified duration (e.g., 24-72 hours).
-
Fixation and Staining: Fix, permeabilize, and block the cells as described in the neurite outgrowth protocol. Co-incubate with primary antibodies against both Synapsin I and PSD-95.
-
Secondary Staining: Wash and incubate with a mixture of appropriate, distinctly colored fluorescent secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).
-
Imaging: Acquire multi-channel fluorescence images using a high-content imaging system or confocal microscope.
-
Data Analysis: Use image analysis software to identify and count Synapsin I puncta and PSD-95 puncta along dendrites. Quantify the number of co-localized puncta, which represent putative synapses.
Potential Downstream Signaling and Neuroplasticity
While direct in-vitro evidence for Melitracen's effects on specific downstream signaling pathways is limited, studies on other TCAs, such as amitriptyline, provide a hypothetical framework. The increased synaptic availability of monoamines caused by TCAs can lead to the activation of complex intracellular cascades that are thought to be crucial for their long-term therapeutic effects, including the promotion of neuroplasticity.
-
cAMP/PKA/CREB Pathway: Activation of certain G-protein coupled receptors (GPCRs) by serotonin and norepinephrine can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element-binding protein (CREB).[5] Phosphorylated CREB promotes the transcription of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6]
-
MAPK/ERK Pathway: Some studies have shown that TCAs can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation in neurons is linked to enhanced synaptic plasticity.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key cascade involved in cell survival and growth. Its role in mediating the effects of some rapid-acting antidepressants is well-documented, and it may also be engaged by TCAs to promote neurotrophic effects.[10][11][12]
The convergence of these pathways on transcription factors like CREB can ultimately lead to changes in gene expression that promote neurite outgrowth and synaptogenesis, providing a potential molecular basis for the structural brain changes associated with long-term antidepressant efficacy. The in-vitro assays described in this guide provide the necessary tools to directly investigate whether Melitracen engages these neuroplastic mechanisms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cAMP/PKA/CREB/GLT1 signaling involved in the antidepressant-like effects of phosphodiesterase 4D inhibitor (GEBR-7b) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologically diverse antidepressants rapidly activate brain-derived neurotrophic factor receptor TrkB and induce phospholipase-Cgamma signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricyclic Antidepressant Amitriptyline-induced Glial Cell Line-derived Neurotrophic Factor Production Involves Pertussis Toxin-sensitive Gαi/o Activation in Astroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Antidepressant Amitriptyline Activates Fibroblast Growth Factor Receptor Signaling in Glial Cells: INVOLVEMENT IN GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/Akt Signaling Pathway in the Basolateral Amygdala Mediates the Rapid Antidepressant-like Effects of Trefoil Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PI3K/AKT Pathway in the Rapid Antidepressant Effects of Crocetin in Mice with Depression-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Therapeutic Agent: An In-depth Technical Guide to the Discovery and History of Melitracen
Introduction
Melitracen is a tricyclic antidepressant (TCA) that has been used in the treatment of depression and anxiety. Its history is intrinsically linked with the Danish pharmaceutical company Lundbeck, a key player in the development of neuropsychiatric medications. This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic development of Melitracen, with a focus on the scientific and historical context of its emergence as a therapeutic agent. For researchers, scientists, and drug development professionals, this document outlines the foundational preclinical and clinical research, offering insights into its mechanism of action and early clinical evaluation.
Discovery and Historical Context
Melitracen was developed by the Danish pharmaceutical company H. Lundbeck A/S. The company, founded by Hans Lundbeck in 1915, began to focus its efforts on pharmaceuticals for central nervous system (CNS) disorders in the post-war era[1]. The development of Melitracen occurred during a period of significant innovation in psychopharmacology, following the discovery of the first tricyclic antidepressant, imipramine, in the late 1950s.
The key inventive work leading to Melitracen is documented in a series of patents filed by Lundbeck in the early 1960s. The primary patents protecting the compound are U.S. Patent 3,177,209 , Great Britain Patent 939,856 , and Danish Patent 97,400 . These patents establish the novelty of the chemical entity and its method of synthesis. While the specific scientists who led the discovery team at Lundbeck are not prominently publicized, the patent inventorship provides a formal record of the key contributors to its creation.
Synthesis of Melitracen
The core chemical structure of Melitracen is 3-(10,10-dimethylanthracen-9(10H)-ylidene)-N,N-dimethylpropan-1-amine. The synthesis of Melitracen, as outlined in the foundational patents, involves a multi-step process centered around a Grignard reaction.
General Synthesis Pathway
The synthesis of Melitracen hydrochloride typically involves the following key steps:
-
Preparation of the Grignard Reagent: 3-dimethylamino-1-chloropropane is reacted with magnesium turnings in an appropriate solvent, such as ether, to form the Grignard reagent, (3-dimethylaminopropyl)magnesium chloride.
-
Grignard Reaction: The Grignard reagent is then reacted with 10,10-dimethylanthracen-9-one. This step forms the carbon-carbon bond that attaches the dimethylaminopropyl side chain to the anthracene core.
-
Dehydration and Salt Formation: The resulting tertiary alcohol is then dehydrated, typically under acidic conditions, to form the exocyclic double bond characteristic of Melitracen. The final product is then converted to its hydrochloride salt for pharmaceutical use.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol derived from the principles outlined in the patent literature.
Materials:
-
10,10-dimethylanthracen-9-one
-
3-dimethylamino-1-chloropropane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hydrochloric acid
-
Toluene
-
Standard laboratory glassware and apparatus for Grignard reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-dimethylamino-1-chloropropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: A solution of 10,10-dimethylanthracen-9-one in a suitable solvent like toluene is then added slowly to the prepared Grignard reagent at a controlled temperature. The reaction mixture is stirred for a specified period to allow for complete addition.
-
Work-up and Dehydration: The reaction is quenched by the slow addition of an acidic solution (e.g., dilute hydrochloric acid). This step both hydrolyzes the magnesium complex and facilitates the dehydration of the intermediate tertiary alcohol.
-
Isolation and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude Melitracen free base is then purified, for example, by crystallization.
-
Salt Formation: The purified Melitracen free base is dissolved in a suitable solvent, and hydrochloric acid (e.g., as a solution in isopropanol or as hydrogen chloride gas) is added to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.
Mechanism of Action and Preclinical Pharmacology
Melitracen's therapeutic effects are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Monoamine Reuptake Inhibition
The primary mechanism of action of Melitracen is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). This inhibition of reuptake leads to an increased availability of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.
Preclinical Evaluation
Early preclinical studies would have involved a battery of in vitro and in vivo assays to characterize the pharmacological profile of Melitracen.
3.2.1. In Vitro Neurotransmitter Reuptake Assays (Hypothetical Protocol)
Objective: To determine the inhibitory potency of Melitracen on norepinephrine and serotonin reuptake in synaptosomal preparations.
Materials:
-
Rat brain tissue (e.g., cortex for NE, brainstem for 5-HT)
-
Radiolabeled neurotransmitters (e.g., [³H]norepinephrine, [³H]serotonin)
-
This compound
-
Standard buffer solutions
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Synaptosomes (nerve endings) are prepared from dissected rat brain regions by homogenization and differential centrifugation.
-
Incubation: Aliquots of the synaptosomal preparation are incubated with various concentrations of Melitracen.
-
Reuptake Initiation: Radiolabeled neurotransmitter is added to the mixture to initiate the reuptake process.
-
Termination of Reuptake: After a short incubation period, the reuptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Melitracen that inhibits 50% of the specific neurotransmitter reuptake (IC50) is calculated.
3.2.2. In Vivo Behavioral Models
To assess the potential antidepressant activity of Melitracen in vivo, established animal models of depression would have been employed. These models, while not perfectly replicating human depression, are valuable for screening compounds with potential antidepressant effects.
-
Forced Swim Test (Porsolt Test): In this model, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant drugs typically reduce the time spent immobile.
-
Tail Suspension Test: Similar to the forced swim test, this model measures the duration of immobility when a mouse is suspended by its tail. Antidepressants also reduce immobility time in this test.
Clinical Development and Therapeutic Use
While much of the contemporary clinical data for Melitracen is in combination with the antipsychotic flupentixol (marketed as Deanxit), early clinical trials would have focused on establishing the safety and efficacy of Melitracen as a monotherapy for depression.
Early Phase Clinical Trials
-
Phase I: These trials would have been conducted in a small number of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Melitracen. Key parameters such as absorption, distribution, metabolism, and excretion would have been determined.
-
Phase II: These studies would have involved a larger group of patients with depression to evaluate the efficacy of Melitracen and to determine the optimal dosage range.
-
Phase III: Large-scale, multicenter trials would have been conducted to confirm the efficacy and safety of Melitracen in a broader patient population, often comparing it to a placebo and/or an existing standard-of-care antidepressant.
Efficacy in Depression
A clinical study published in 1976 investigated the use of Melitracen in depressive syndromes, providing early evidence of its therapeutic potential as a standalone agent[2].
Table 1: Summary of a Representative Early Clinical Trial of Melitracen in Depression
| Parameter | Details |
| Study Design | Open-label, non-comparative |
| Patient Population | Patients with various forms of depressive syndromes |
| Intervention | Melitracen monotherapy |
| Primary Outcome | Improvement in depressive symptoms (as assessed by clinical observation and rating scales) |
| Key Findings | The study reported favorable therapeutic effects of Melitracen in the treatment of depressive symptoms. |
Note: This table is a generalized representation based on the nature of early clinical psychopharmacology studies. Specific quantitative data from this particular 1976 study is not detailed in the available abstract.
Signaling Pathways
The therapeutic effects of Melitracen are initiated by its interaction with monoamine transporters. The subsequent increase in synaptic norepinephrine and serotonin concentrations leads to a cascade of downstream signaling events that are thought to underlie its antidepressant and anxiolytic properties.
Melitracen emerged from the research and development efforts of Lundbeck during a transformative period in psychopharmacology. Its discovery, rooted in the chemical exploration of tricyclic structures, provided a new therapeutic option for the management of depression. While much of its modern use is in combination therapy, understanding its foundational discovery, synthesis, and early evaluation as a monotherapy is crucial for appreciating its place in the history of antidepressant development. The synthesis pathway, centered on a Grignard reaction, and its mechanism of action as a dual norepinephrine and serotonin reuptake inhibitor, are cornerstones of its pharmacological profile. Further investigation into the specific preclinical quantitative data and the detailed results of early monotherapy clinical trials would provide an even more complete picture of this therapeutic agent's history.
References
Melitracen Hydrochloride and the Norepinephrine Transporter: A Technical Guide
Introduction
Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1][2] Like other members of the TCA class, its therapeutic effects are primarily attributed to its ability to modulate the levels of monoamine neurotransmitters in the central nervous system.[1][2] A key mechanism of action for Melitracen is the inhibition of the presynaptic reuptake of norepinephrine (NE) and serotonin by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2][3] This guide provides a detailed technical overview of the interaction between Melitracen Hydrochloride and the norepinephrine transporter, focusing on its mechanism, the experimental protocols used for its characterization, and its pharmacological profile.
Core Mechanism of Action at the Norepinephrine Transporter
The norepinephrine transporter (NET) is a plasma membrane protein that mediates the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4] This process is crucial for terminating noradrenergic signaling and maintaining neurotransmitter homeostasis.[4]
Melitracen acts as a competitive inhibitor at the NET.[1][2] By binding to the transporter, it physically obstructs the reuptake of norepinephrine. This blockade leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, thereby enhancing and extending its signaling effects on postsynaptic adrenergic receptors.[1] This amplified noradrenergic activity is believed to be a cornerstone of its antidepressant and anxiolytic properties.[1][2]
References
preliminary investigation into Melitracen's potential off-target effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Melitracen, a tricyclic antidepressant (TCA), is primarily recognized for its therapeutic efficacy in treating depression and anxiety, which is attributed to its inhibitory action on serotonin and norepinephrine reuptake. However, like other members of the TCA class, the full pharmacological profile of Melitracen extends beyond its primary targets, encompassing a range of off-target interactions that are crucial for a comprehensive understanding of its therapeutic window and adverse effect profile. Due to a notable scarcity of publicly available, detailed off-target screening data specifically for Melitracen, this guide presents a preliminary investigation into its potential off-target effects by leveraging comprehensive binding data from the structurally and pharmacologically similar TCAs, amitriptyline and imipramine. This document provides a detailed overview of the likely off-target binding profile of Melitracen, outlines the experimental protocols for assessing these interactions, and visualizes the associated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of Melitracen and related compounds.
Introduction
Melitracen is a tricyclic antidepressant whose primary mechanism of action is the inhibition of the reuptake of norepinephrine and serotonin in the synaptic cleft.[1][2] While this action underlies its antidepressant and anxiolytic effects, the broader pharmacological activity of TCAs is known to involve interactions with a variety of other neurotransmitter receptors and transporters. These off-target interactions are often responsible for the side effects associated with this class of drugs, but they can also contribute to their overall therapeutic profile.
A comprehensive understanding of a drug's off-target effects is paramount in modern drug development for predicting potential adverse drug reactions, identifying opportunities for drug repurposing, and developing safer, more targeted therapies. The pharmacology of Melitracen, however, has not been as extensively investigated as other TCAs.[3] This guide aims to bridge this knowledge gap by providing a detailed preliminary analysis of its likely off-target profile, based on data from well-characterized analogous compounds.
Predicted Off-Target Binding Profile of Melitracen
Given the limited specific data for Melitracen, the following table summarizes the off-target binding affinities (Ki in nM) of two closely related and extensively studied TCAs, amitriptyline and imipramine. This data is presented as a representative profile of the potential off-target interactions of Melitracen. The primary targets (SERT and NET) are included for comparison.
Table 1: Representative Off-Target Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants
| Target | Amitriptyline (Ki, nM) | Imipramine (Ki, nM) | Potential Clinical Implication of Blockade |
|---|---|---|---|
| Primary Targets | |||
| Serotonin Transporter (SERT) | 4.3 | 1.1 | Antidepressant, Anxiolytic Effects |
| Norepinephrine Transporter (NET) | 35 | 37 | Antidepressant Effects |
| Key Off-Targets | |||
| Histamine H1 Receptor | 1.1 | 16 | Sedation, Weight Gain |
| Muscarinic M1 Receptor | 13 | 83 | Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation, Cognitive Impairment) |
| Muscarinic M2 Receptor | 26 | 200 | Anticholinergic Effects (Cardiac) |
| Muscarinic M3 Receptor | 21 | 130 | Anticholinergic Effects (Smooth Muscle) |
| Alpha-1A Adrenergic Receptor | 24 | 43 | Orthostatic Hypotension, Dizziness |
| Dopamine D2 Receptor | 240 | 360 | Potential for Extrapyramidal Symptoms (at high doses) |
| 5-HT2A Receptor | 23 | 38 | Anxiolytic, Antipsychotic Effects; Potential for Weight Gain |
Disclaimer: The binding affinities presented in this table are for amitriptyline and imipramine and are intended to be representative of the potential off-target profile of Melitracen. Actual values for Melitracen may vary.
Key Off-Target Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the key off-target receptors identified for tricyclic antidepressants.
Experimental Protocols
The following sections detail standardized methodologies for assessing the off-target binding and functional activity of compounds like Melitracen.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor. The general workflow is depicted below.
4.1.1. Protocol for Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Melitracen for the human Histamine H1 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: Melitracen, serially diluted.
-
Glass fiber filters (GF/B), pre-soaked in polyethylenimine.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Mepyramine (at a concentration near its Kd, e.g., 1-3 nM), and varying concentrations of Melitracen.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM Mianserin.
-
Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Melitracen concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
4.1.2. Protocol for Muscarinic M1 and Alpha-1 Adrenergic Receptor Binding Assays
The protocol for these receptors is analogous to the H1 receptor assay, with the following substitutions:
-
Muscarinic M1 Receptor:
-
Radioligand: [³H]-Pirenzepine or [³H]-NMS.
-
Non-specific binding control: Atropine (1 µM).
-
-
Alpha-1 Adrenergic Receptor:
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding control: Phentolamine (10 µM).
-
Functional Assays
Functional assays measure the downstream consequences of receptor activation or blockade, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).
4.2.1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
-
Objective: To determine if Melitracen has agonist or antagonist activity at Gs or Gi-coupled receptors.
-
Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP) upon activation, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.
-
Materials:
-
CHO or HEK293 cells expressing the receptor of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Agonist (for antagonist mode).
-
Forskolin (for Gi-coupled receptors).
-
Test compound: Melitracen.
-
-
Procedure (Antagonist mode for a Gs-coupled receptor):
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of Melitracen for 15-30 minutes.
-
Add a fixed concentration of a known agonist (typically the EC80 concentration).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Melitracen concentration.
-
Determine the IC50 value, which represents the concentration of Melitracen that inhibits 50% of the agonist-induced cAMP production.
-
4.2.2. Intracellular Calcium Flux Assay (for Gq-coupled receptors)
-
Objective: To determine if Melitracen has agonist or antagonist activity at Gq-coupled receptors (e.g., H1, M1, Alpha-1).
-
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
Materials:
-
HEK293 cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., HBSS).
-
Agonist (for antagonist mode).
-
Test compound: Melitracen.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
-
-
Procedure (Antagonist mode):
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of Melitracen and incubate for a short period.
-
Inject a fixed concentration of a known agonist (EC80) and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Melitracen concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
While specific off-target screening data for Melitracen remains limited in the public domain, a preliminary investigation based on its structural and pharmacological similarity to other tricyclic antidepressants, such as amitriptyline and imipramine, provides valuable insights into its potential off-target profile. The most significant off-target interactions are likely to be with histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which are consistent with the known side-effect profile of TCAs, including sedation, anticholinergic effects, and orthostatic hypotension.
The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of Melitracen's off-target activities. A thorough characterization of its binding affinities and functional effects at these and other potential off-target sites is essential for a complete understanding of its pharmacological profile. Such data will be invaluable for refining its clinical use, anticipating potential drug-drug interactions, and guiding the development of future antidepressant therapies with improved selectivity and safety profiles. It is recommended that future research endeavors prioritize the generation and publication of a comprehensive off-target screening panel for Melitracen to substantiate the preliminary findings outlined in this guide.
References
Methodological & Application
Application Note: Quantification of Melitracen Hydrochloride Using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Melitracen Hydrochloride in bulk and pharmaceutical dosage forms using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a tricyclic antidepressant used in the treatment of depression and anxiety.[1][2] It functions by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[1][2][3] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a simple, specific, and accurate RP-HPLC method for the determination of this compound, validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]
Experimental Protocol
This protocol is based on a validated stability-indicating RP-HPLC method.
2.1. Instrumentation and Chromatographic Conditions
A summary of the necessary equipment and the specific chromatographic conditions for the analysis are presented in the table below.
| Parameter | Specification |
| HPLC System | Shimadzu HPLC system or equivalent with UV detector |
| Column | Waters X-Terra RP 18 (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[1][2] |
| Mobile Phase | Acetonitrile : Potassium Phosphate Dibasic Buffer (pH 7.0) (65:35 v/v)[1][2] |
| Buffer Preparation | Dissolve 5.23 g of potassium phosphate dibasic in 1000 mL of water. Adjust pH to 7.0 with orthophosphoric acid.[1][2] |
| Flow Rate | 1.2 mL/min[1][2] |
| Detection Wavelength | 220 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 25 minutes |
2.2. Preparation of Solutions
2.2.1. Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound working standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add about 7 mL of a diluent (typically the mobile phase or a similar composition) and sonicate to dissolve.
-
Make up the volume to the mark with the diluent to obtain a standard stock solution.
2.2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 5 µg/mL to 200 µg/mL).[1]
2.2.3. Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the diluent as necessary to bring the concentration within the calibration range.
Method Validation Summary
The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 5 µg/mL - 200 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Retention Time (Melitracen HCl) | Approximately 20.69 minutes[1][2] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | Within 98-102% |
| Limit of Quantification (LOQ) | 29.68 µg/mL[1] |
| Specificity | The method is specific, as demonstrated by the separation of the drug from its degradation products under stress conditions (e.g., peroxide degradation).[1][2] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound using the described RP-HPLC method.
Caption: Workflow for Melitracen HCl quantification by RP-HPLC.
Conclusion
The detailed RP-HPLC protocol outlined in this application note provides a robust and reliable method for the quantification of this compound. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The validation data confirms that the method's performance is in accordance with ICH guidelines.
References
Application Note and Protocol: Spectrophotometric Estimation of Melitracen HCl in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melitracen Hydrochloride (HCl) is a tricyclic antidepressant that functions by inhibiting the re-uptake of norepinephrine and serotonin. Accurate and reliable analytical methods are crucial for the quality control and dosage form assay of Melitracen HCl in pharmaceutical formulations. This document provides a detailed application note and protocol for the spectrophotometric estimation of Melitracen HCl, a simple, cost-effective, and rapid analytical technique. The protocols described herein are based on established methodologies and are suitable for routine analysis in a laboratory setting.
Principle
The spectrophotometric method relies on the principle that the substance to be analyzed absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution of Melitracen HCl at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Data Presentation
The following table summarizes the quantitative data from various validated spectrophotometric methods for the estimation of Melitracen HCl.
| Parameter | Method 1 (Methanol) | Method 2 (0.1N HCl) | Method 3 (Hydrotropic Solubilization) |
| Solvent | Methanol | 0.1N Hydrochloric Acid | 5.0 M Niacinamide |
| λmax (nm) | 258.5 nm[1] | 258.5 nm[2] | 286.5 nm[3] |
| Linearity Range (µg/mL) | 10 - 60 µg/mL[1] | 1 - 60 µg/mL[2] | Not explicitly stated |
| Regression Equation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 2.93 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) (µg/mL) | 8.8 µg/mL[1] | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 99.20%[1] | Within acceptable range | Close to 100%[3] |
Experimental Protocols
Method 1: Estimation of Melitracen HCl using Methanol
This protocol outlines the procedure for the spectrophotometric estimation of Melitracen HCl using methanol as the solvent.
1. Materials and Reagents:
-
Melitracen HCl reference standard
-
Methanol (AR grade)
-
Pharmaceutical formulation (tablets) containing Melitracen HCl
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
Whatman filter paper No. 41
-
UV-Visible Spectrophotometer
2. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Melitracen HCl reference standard.[1]
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then make up the volume to 100 mL with methanol.[1]
-
This will give a standard stock solution of 100 µg/mL.
3. Preparation of Working Standard Solutions:
-
From the standard stock solution, pipette out appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with methanol to obtain final concentrations in the linear range of 10-60 µg/mL.[1]
4. Preparation of Sample Solution:
-
Weigh and finely powder twenty tablets of the pharmaceutical formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Melitracen HCl and transfer it to a 100 mL volumetric flask.[1]
-
Add about 50 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through Whatman filter paper No. 41.[1]
-
From the filtered solution, make appropriate dilutions with methanol to obtain a final concentration within the Beer-Lambert's range.
5. Spectrophotometric Measurement:
-
Scan the prepared standard solutions in the UV region (200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). The λmax for Melitracen HCl in methanol is approximately 258.5 nm.[1]
-
Measure the absorbance of the standard and sample solutions at this λmax.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of Melitracen HCl in the sample solution from the calibration curve.
Method 2: Estimation of Melitracen HCl using 0.1N HCl
This protocol describes the use of 0.1N hydrochloric acid as a solvent, which can be particularly useful for drugs that are sparingly soluble in water.[2]
1. Materials and Reagents:
-
Melitracen HCl reference standard
-
Hydrochloric acid (AR grade)
-
Distilled water
-
Pharmaceutical formulation (tablets) containing Melitracen HCl
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
Whatman filter paper No. 41
-
UV-Visible Spectrophotometer
2. Preparation of 0.1N HCl:
-
Prepare 0.1N HCl solution by diluting concentrated HCl with distilled water.
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of Melitracen HCl in 0.1N HCl as described in Method 1, using 0.1N HCl as the solvent.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions in the concentration range of 1-60 µg/mL by diluting the stock solution with 0.1N HCl.[2]
5. Preparation of Sample Solution:
-
Weigh and powder twenty tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Melitracen HCl to a 100 mL volumetric flask.[2]
-
Add 50 mL of 0.1N HCl and sonicate for 30 minutes.[2]
-
Make up the volume to 100 mL with 0.1N HCl and filter through Whatman filter paper No. 41.[2]
-
Dilute the filtrate with 0.1N HCl to obtain a concentration within the established linear range.
6. Spectrophotometric Measurement:
-
Scan the standard solutions against a 0.1N HCl blank to determine the λmax, which is approximately 258.5 nm.[2]
-
Measure the absorbance of the standard and sample solutions at this wavelength.
-
Construct a calibration curve and determine the concentration of Melitracen HCl in the sample.
Visualizations
Caption: Experimental Workflow for Spectrophotometric Estimation.
Caption: Logical Relationship based on Beer-Lambert Law.
References
Application Note: Niacinamide as a Hydrotropic Solubilizing Agent for Melitracen HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melitracen hydrochloride (HCl) is a tricyclic antidepressant that, like many active pharmaceutical ingredients (APIs), exhibits poor water solubility, which can impede its formulation and bioavailability.[1][2] Hydrotropy is a solubilization technique where the addition of a large amount of a second solute (a hydrotrope) results in a significant increase in the aqueous solubility of a primary solute.[3][4][5] This method offers a compelling alternative to the use of organic solvents, which often present challenges such as higher cost, toxicity, and volatility.[1][6]
Niacinamide (a form of Vitamin B3) is a widely recognized and safe hydrotropic agent that enhances the solubility of various poorly soluble drugs.[5][7][8][9] Research has demonstrated that niacinamide can significantly increase the aqueous solubility of Melitracen HCl, providing a basis for its use in both analytical quantification and formulation development.[1] A 5.0 M niacinamide solution, for instance, has been shown to enhance the solubility of Melitracen HCl by more than 35-fold.[1] This application note provides detailed protocols and data on the use of niacinamide as a hydrotropic agent for Melitracen HCl.
Mechanism of Hydrotropic Solubilization
The precise mechanism of hydrotropy is a subject of ongoing investigation, with primary theories suggesting either the formation of complexes between the hydrotrope and the drug or a process of hydrotrope self-aggregation.[3][10][11][12] In the context of niacinamide, it is proposed that at high concentrations, niacinamide molecules self-aggregate, creating hydrophobic microenvironments that can entrap poorly soluble drug molecules like Melitracen HCl, thereby segregating them from the aqueous phase and increasing the overall solubility of the system.[3][10]
Data Presentation
The following tables summarize the quantitative data from studies on the hydrotropic solubilization of Melitracen HCl using niacinamide.
Table 1: Solubility Enhancement of Melitracen HCl
| Aqueous System | Solubility Enhancement Factor | Reference |
| 5.0 M Niacinamide Solution | > 35-fold | [1] |
Table 2: Results of Melitracen HCl Tablet Analysis using Hydrotropic Method
| Parameter | Formulation 1 | Formulation 2 | Reference |
| Label Claim (mg/tablet) | 50 | 50 | [1] |
| Amount Found (mg/tablet) | 49.86 | 49.91 | [1] |
| % Label Claim* | 99.72% | 99.82% | [1] |
*Based on the average of multiple determinations.
Table 3: Recovery Study of Melitracen HCl
| Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD (n=3) | Reference |
| 10 | 9.98 | 99.80% | 0.48 | [1] |
| 15 | 14.96 | 99.73% | 0.55 | [1] |
| 20 | 19.94 | 99.70% | 0.61 | [1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments related to the hydrotropic solubilization of Melitracen HCl with niacinamide.
Protocol 1: Phase Solubility Study
This protocol determines the enhancement in aqueous solubility of Melitracen HCl in the presence of niacinamide.
Materials:
-
Melitracen HCl pure drug
-
Niacinamide
-
Distilled Water
-
Screw-capped vials (e.g., 100 mL)
-
Mechanical shaker
-
Centrifuge
-
Whatman No. 41 filter paper
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Hydrotropic Solution: Prepare a 5.0 M aqueous solution of niacinamide.
-
Sample Preparation: Add an excess amount of Melitracen HCl to separate vials containing:
-
Distilled water (Control)
-
5.0 M Niacinamide solution
-
-
Equilibration: Seal the vials and place them on a mechanical shaker for 12-24 hours at a constant temperature (e.g., 29 ± 1°C).[1]
-
Equilibrium Attainment: Allow the solutions to stand undisturbed for an additional 24-36 hours to ensure equilibrium is reached.[1]
-
Separation: Centrifuge the vials for 20 minutes at approximately 2000 rpm to settle the undissolved drug.[1]
-
Filtration: Carefully collect the supernatant from each vial and filter it through a Whatman No. 41 filter paper.
-
Analysis:
-
Dilute the filtered samples appropriately with distilled water.
-
Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the λmax of Melitracen HCl (286.5 nm).[1]
-
Use the corresponding vehicle (distilled water or diluted niacinamide solution) as a blank.
-
-
Calculation: Determine the concentration of solubilized Melitracen HCl using a standard calibration curve. Calculate the solubility enhancement factor by dividing the solubility in the niacinamide solution by the solubility in distilled water.
Protocol 2: Spectrophotometric Estimation of Melitracen HCl in Tablets
This protocol outlines the use of the niacinamide hydrotropic solution to extract and quantify Melitracen HCl from a tablet formulation, precluding the use of organic solvents.
Materials:
-
Melitracen HCl tablets
-
5.0 M Niacinamide solution
-
Mortar and pestle
-
Volumetric flasks (100 mL)
-
Whatman No. 41 filter paper
-
UV-Vis Spectrophotometer
Procedure:
-
Tablet Powder Preparation: Weigh and finely powder 20 Melitracen HCl tablets.
-
Extraction:
-
Accurately weigh a quantity of the tablet powder equivalent to 50 mg of Melitracen HCl and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the 5.0 M niacinamide solution to the flask.
-
Shake the flask vigorously for about 10 minutes to dissolve the drug completely.[1]
-
Make up the volume to 100 mL with the niacinamide solution.
-
-
Filtration: Filter the solution through Whatman No. 41 filter paper to remove any insoluble excipients.
-
Sample Preparation for Analysis:
-
Dilute the filtrate appropriately with distilled water to bring the concentration of Melitracen HCl within the linear range of the calibration curve.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the final solution at 286.5 nm against a reagent blank (a similarly diluted niacinamide solution without the drug).[1]
-
-
Quantification: Calculate the amount of Melitracen HCl in the tablet sample using the prepared calibration curve.
References
- 1. jocpr.com [jocpr.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Molecular dynamics simulations of hydrotropic solubilization and self-aggregation of nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. jddtonline.info [jddtonline.info]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Hydrotropic solubilization--mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. kinampark.com [kinampark.com]
Application Notes and Protocols for the Simultaneous Estimation of Flupentixol and Melitracen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the simultaneous quantitative analysis of Flupentixol and Melitracen in pharmaceutical formulations. The methods described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.
Flupentixol, a thioxanthene antipsychotic, and Melitracen, a tricyclic antidepressant, are often co-formulated for the management of anxiety and depressive disorders.[1] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of such combination drug products.
Analytical Methodologies
A variety of analytical techniques have been successfully employed for the simultaneous determination of Flupentixol and Melitracen. The selection of a specific method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used, robust, and sensitive technique for the simultaneous estimation of Flupentixol and Melitracen.[2][3][4] This method separates the two analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative to HPLC for the simultaneous quantification of these drugs.[5] This technique involves the separation of the components on a high-performance silica gel plate followed by densitometric analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry provides a rapid and straightforward approach for the simultaneous estimation of Flupentixol and Melitracen, particularly for routine quality control purposes.[6][7][8][9] This method relies on the measurement of absorbance at specific wavelengths corresponding to the maximum absorbance of each drug.
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for various validated analytical methods for the simultaneous estimation of Flupentixol and Melitracen.
Table 1: RP-HPLC Method Parameters
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4[10] |
| Stationary Phase | Thermo scientific BDS C8 (150x4.6 mm) | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) | Hypersil C18 (250mm x 4.6mm, 5µm) | Kromosil C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Potassium dihydrogen phosphate buffer: Methanol: Acetonitrile (3:6:1 v/v/v) | Methanol: Phosphate Buffer (pH 4.2) (37:63 v/v) | Methanol: Acetonitrile (34:66 v/v) | Acetonitrile: Phosphate Buffer (pH 4.5) (80:20 v/v) |
| Flow Rate | 1.5 ml/min | 1.0 ml/min | 1.0 ml/min | 0.8 ml/min |
| Detection Wavelength | 230 nm | 275 nm | 257 nm | 252 nm |
| Retention Time (Flupentixol) | 5.31 min | 2.133 min | 1.791 min | Not Specified |
| Retention Time (Melitracen) | 3.16 min | 3.692 min | 3.465 min | Not Specified |
| Linearity Range (Flupentixol) | 80-120 µg/ml | 20-60 µg/ml | 60-140 µg/ml | Not Specified |
| Linearity Range (Melitracen) | 80-120 µg/ml | 10-30 µg/ml | 30-70 µg/ml | Not Specified |
| % Recovery (Flupentixol) | Not Specified | Not Specified | 100.28% | 98-102% |
| % Recovery (Melitracen) | Not Specified | Not Specified | 99.79% | 98-102% |
Table 2: HPTLC Method Parameters
| Parameter | Method Details[5] |
| Stationary Phase | HPTLC aluminium plates pre-coated with silica gel 60 F-254 |
| Mobile Phase | Methanol: Toluene: Ammonia (8:2:0.3 v/v/v) |
| Detection Wavelength | 270 nm |
| Rf Value (Flupentixol) | 0.88 ± 0.05 |
| Rf Value (Melitracen) | 0.79 ± 0.08 |
| Linearity Range (Flupentixol) | 50–400 ng/spot |
| Linearity Range (Melitracen) | 1000–8000 ng/spot |
| LOD (Flupentixol) | 4.66 ng/spot |
| LOD (Melitracen) | 225.30 ng/spot |
| LOQ (Flupentixol) | 14.12 ng/spot |
| LOQ (Melitracen) | 682.73 ng/spot |
Table 3: UV-Spectrophotometric Method Parameters
| Parameter | Method 1[6] | Method 2[7] | Method 3[9] |
| Solvent | Methanol | 0.1N Hydrochloric acid | Not Specified |
| Wavelength (Flupentixol) | 229.5 nm | Not Specified | 229.40 nm |
| Wavelength (Melitracen) | 258.5 nm | Not Specified | 283.60 nm |
| Linearity Range (Flupentixol) | 10 – 60 μg/mL | 1–50 µg/ml | 2 -10 µg/ml |
| Linearity Range (Melitracen) | 10 – 60 μg/mL | 1-60 µg/ml | 2 -10 µg/ml |
| % Recovery (Flupentixol) | 99.17% | Within acceptable range | 99.98% |
| % Recovery (Melitracen) | 99.20% | Within acceptable range | 99.91% |
Experimental Protocols
The following are detailed protocols for the simultaneous estimation of Flupentixol and Melitracen using RP-HPLC, HPTLC, and UV-Spectrophotometry.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for the simultaneous estimation of Flupentixol and Melitracen in tablet dosage forms.[3]
3.1.1. Materials and Reagents
-
Flupentixol and Melitracen reference standards
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sample containing Flupentixol and Melitracen (e.g., tablets)
3.1.2. Instrumentation
-
High-Performance Liquid Chromatograph with UV detector
-
Phenomenex Luna C18 column (250mm x 4.6mm, 5µm)
-
Sonicator
-
pH meter
3.1.3. Chromatographic Conditions
-
Mobile Phase: Methanol: Phosphate Buffer (pH 4.2 adjusted with orthophosphoric acid) (37:63 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3.1.4. Preparation of Solutions
-
Phosphate Buffer (pH 4.2): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.2 with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Flupentixol and 10 mg of Melitracen working standards into separate 100 ml volumetric flasks. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/ml for each.
-
Working Standard Solution: From the stock solutions, prepare a mixed standard solution containing a suitable concentration of Flupentixol and Melitracen (e.g., 30 µg/ml of Flupentixol and 15 µg/ml of Melitracen) in the mobile phase.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Melitracen into a 100 ml volumetric flask. Add about 70 ml of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.
3.1.5. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution, and then the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for Flupentixol and Melitracen.
-
Calculate the amount of each drug in the sample by comparing the peak areas with those of the standard.
Caption: Workflow for RP-HPLC analysis of Flupentixol and Melitracen.
Protocol 2: HPTLC Method
This protocol is based on a validated HPTLC method for the simultaneous estimation of Flupentixol and Melitracen.[5]
3.2.1. Materials and Reagents
-
Flupentixol and Melitracen reference standards
-
Methanol (AR grade)
-
Toluene (AR grade)
-
Ammonia solution (AR grade)
-
Pre-coated silica gel 60 F-254 HPTLC plates
-
Sample containing Flupentixol and Melitracen
3.2.2. Instrumentation
-
HPTLC system with a sample applicator (e.g., Linomat 5)
-
TLC scanner for densitometric analysis
-
Twin trough developing chamber
3.2.3. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F-254 HPTLC plates (20 cm x 10 cm)
-
Mobile Phase: Methanol: Toluene: Ammonia (8:2:0.3 v/v/v)
-
Chamber Saturation Time: 20 minutes
-
Migration Distance: 80 mm
-
Detection Wavelength: 270 nm
3.2.4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of Flupentixol and 10 mg of Melitracen and dissolve in separate 10 ml volumetric flasks with methanol to get a concentration of 1000 µg/ml each.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to obtain the desired concentration range for the calibration curve (e.g., 50-400 ng/spot for Flupentixol and 1000-8000 ng/spot for Melitracen).
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol, adjusting the final concentration to fall within the linearity range of the HPTLC method.
3.2.5. Procedure
-
Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using the sample applicator.
-
Develop the plate in the twin trough chamber pre-saturated with the mobile phase up to a distance of 80 mm.
-
Dry the plate in an oven at 60°C for 5 minutes.
-
Scan the dried plate densitometrically at 270 nm.
-
Record the peak areas and prepare a calibration curve for each analyte.
-
Determine the concentration of Flupentixol and Melitracen in the sample from the calibration curve.
Caption: Workflow for HPTLC analysis of Flupentixol and Melitracen.
Protocol 3: UV-Spectrophotometric Method (Simultaneous Equation Method)
This protocol is based on a validated UV-spectrophotometric method for the simultaneous estimation of Flupentixol and Melitracen.[6]
3.3.1. Materials and Reagents
-
Flupentixol and Melitracen reference standards
-
Methanol (AR grade)
-
Sample containing Flupentixol and Melitracen
3.3.2. Instrumentation
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm)
3.3.3. Method Parameters
-
Solvent: Methanol
-
Wavelength for Flupentixol (λ1): 229.5 nm
-
Wavelength for Melitracen (λ2): 258.5 nm
3.3.4. Preparation of Solutions
-
Standard Stock Solutions: Prepare individual stock solutions of Flupentixol and Melitracen (100 µg/ml) in methanol.
-
Working Standard Solutions: From the stock solutions, prepare a series of dilutions of both drugs in the concentration range of 10-60 µg/ml.
-
Sample Solution: Prepare the sample solution as described in the HPLC protocol and dilute with methanol to obtain a final concentration within the Beer-Lambert's law range.
3.3.5. Procedure
-
Scan the individual standard solutions of Flupentixol and Melitracen in the UV range (200-400 nm) to determine their respective λmax.
-
Measure the absorbance of the standard solutions of both drugs at both wavelengths (229.5 nm and 258.5 nm).
-
Calculate the absorptivity values (A 1%, 1cm) for both drugs at both wavelengths.
-
Measure the absorbance of the sample solution at both wavelengths.
-
Calculate the concentration of Flupentixol (C_F) and Melitracen (C_M) in the sample using the following simultaneous equations (Cramer's rule):
C_F = (A2 * ay1 - A1 * ay2) / (ax2 * ay1 - ax1 * ay2) C_M = (A1 * ax2 - A2 * ax1) / (ax2 * ay1 - ax1 * ay2)
Where:
-
A1 and A2 are the absorbances of the sample at λ1 and λ2, respectively.
-
ax1 and ax2 are the absorptivities of Flupentixol at λ1 and λ2, respectively.
-
ay1 and ay2 are the absorptivities of Melitracen at λ1 and λ2, respectively.
-
Caption: Workflow for UV-Spectrophotometric analysis.
Method Validation
All the described analytical methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters typically include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3][4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
The successful validation of these methods ensures their suitability for routine quality control analysis of Flupentixol and Melitracen in pharmaceutical dosage forms.
References
- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. iajps.com [iajps.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Melitracen's Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for characterizing the binding affinity of Melitracen, a tricyclic antidepressant, to its primary molecular targets: the serotonin transporter (SERT) and the norepinephrine transporter (NET). The included protocols offer detailed methodologies for key experiments, and data is presented to facilitate comparative analysis.
Introduction to Melitracen
Melitracen is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1] This inhibition leads to increased concentrations of these neurotransmitters in the synapse, thereby enhancing neurotransmission and alleviating symptoms of depression and anxiety. Understanding the binding affinity of Melitracen for SERT and NET is crucial for elucidating its pharmacological profile, optimizing drug development, and ensuring therapeutic efficacy.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of Melitracen. Further research is encouraged to expand this dataset and include Ki or Kd values for a broader range of receptors and transporters.
| Compound | Target | Assay Type | Value | Units | Reference |
| Melitracen | 3H-5-HT uptake (Synaptosomes) | Inhibition Assay | IC50 = 670 | nM | [2] |
| Melitracen | 14C-5-HT uptake (Blood Platelets) | Inhibition Assay | IC50 = 5500 | nM | [2] |
Key Experimental Techniques and Protocols
This section details the protocols for three widely used techniques to determine the binding affinity of Melitracen to its target receptors.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand (like Melitracen) and a receptor.[3][4] These assays typically involve competing a non-labeled drug of interest against a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol: Competitive Radioligand Binding Assay for Melitracen
Objective: To determine the inhibitory constant (Ki) of Melitracen for SERT and NET.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (SERT or NET).
-
Radioligand:
-
For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
-
Melitracen solutions of varying concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand like Desipramine for NET or Fluoxetine for SERT).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation: Prepare serial dilutions of Melitracen in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of Melitracen.
-
Total and Non-specific Binding:
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding inhibitor.
-
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Melitracen concentration.
-
Determine the IC50 value (the concentration of Melitracen that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Radioligand Binding Assay Workflow
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a homogeneous assay technique used to measure molecular interactions in solution.[5][6][7] It is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (the receptor), its tumbling slows, and the polarization of the emitted light increases. A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like Melitracen.
Protocol: Competitive Fluorescence Polarization Assay for Melitracen
Objective: To determine the IC50 of Melitracen for SERT and NET.
Materials:
-
Purified SERT or NET protein.
-
Fluorescently labeled ligand (tracer) that binds to the target transporter (e.g., a fluorescent derivative of a known high-affinity ligand).
-
Melitracen solutions of varying concentrations.
-
Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Black, low-binding 96- or 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Melitracen. Prepare solutions of the purified receptor and the fluorescent tracer in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the fluorescent tracer, and the purified receptor to each well.
-
Competition: Add the varying concentrations of Melitracen to the wells. Include control wells with no Melitracen (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader.
-
Data Analysis:
-
Plot the mP values against the logarithm of the Melitracen concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Fluorescence Polarization Assay Workflow
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[8][9][10] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This technique can provide kinetic data (association and dissociation rate constants, ka and kd) in addition to the equilibrium dissociation constant (Kd).
Protocol: SPR Analysis of Melitracen Binding
Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of Melitracen for SERT and NET.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified SERT or NET protein (ligand).
-
Melitracen solutions of varying concentrations (analyte).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified receptor protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Inject a series of Melitracen concentrations over the immobilized receptor surface.
-
Use a reference flow cell (without immobilized receptor) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams showing the association and dissociation phases.
-
Regeneration: After each Melitracen injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-Melitracen interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Workflow Diagram:
Surface Plasmon Resonance Workflow
Signaling Pathway
Melitracen's primary mechanism of action involves the blockade of SERT and NET, leading to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced neurotransmitter availability then leads to downstream signaling cascades that are thought to mediate the antidepressant effects.
Signaling Pathway Diagram:
Melitracen's Mechanism of Action
References
- 1. Case report: Extrapontine myelinolysis combined with flupentixol- and melitracen-induced dysphagia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. litfl.com [litfl.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic cation transporter 2 controls brain norepinephrine and serotonin clearance and antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flow Synthesis of Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the practical application of continuous flow synthesis in the preparation of the antidepressant drug, Melitracen Hydrochloride. This document outlines the advantages of flow chemistry over traditional batch processes for this specific synthesis, presents a comparative analysis of key data, and offers a step-by-step experimental protocol.
Introduction
This compound is a tricyclic antidepressant.[1] Its synthesis traditionally involves a multi-step batch process.[2] However, recent advancements in chemical manufacturing have highlighted the significant advantages of continuous flow chemistry for the production of active pharmaceutical ingredients (APIs).[3] Flow chemistry offers enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for process automation and scalability.[4][5]
This document details the successful redesign of a Grignard-based batch synthesis of this compound to a more efficient and safer continuous flow process.[6] The flow synthesis telescopes several reaction steps, reduces the process footprint, and minimizes energy and raw material consumption.[7][8]
Synthesis Overview
The synthesis of this compound, in both batch and flow processes, involves four key transformations:
-
Grignard Addition: A Grignard reaction between 10,10-dimethylanthrone and 3-(N,N-dimethylamino)propylmagnesium chloride.
-
Hydrolysis: Quenching of the resulting magnesium alkoxide.
-
Dehydration: Elimination of a hydroxyl group to form the Melitracen base.
-
Salt Formation: Precipitation of the final product as a hydrochloride salt.
The continuous flow process integrates the hydrolysis and dehydration steps and simplifies the workup procedure.[6][9]
Data Presentation: Batch vs. Flow Synthesis
The following tables summarize the key quantitative data for the batch and continuous flow synthesis of this compound, providing a clear comparison of the two methodologies.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Batch Process | Continuous Flow Process | Reference(s) |
| Overall Yield | ~75% (calculated from patent data) | ~85% | [3][9] |
| Grignard Reaction Temp. | 30-35 °C | Ambient Temperature | [3][6] |
| Solvent | Diethyl ether / Chloroform | Tetrahydrofuran (THF) | [3][4] |
| Process Steps | 7 unit operations | Reduced number of steps | [9] |
| Safety Profile | Handling of exothermic Grignard reaction in large volume | Improved safety due to small reactor volume and better heat control | [4][9] |
| Footprint & Energy | Significant production facility occupation | Reduced footprint and lower energy consumption | [6][7] |
Table 2: Step-wise Yields and Conditions
| Reaction Step | Batch Process Details | Continuous Flow Process Details | Reference(s) |
| Grignard Reaction & Hydrolysis | Yield: 97.2% (intermediate); Reaction time: 9h reflux, then 1h | Residence Time: Optimized for complete conversion | [3] |
| Dehydration & Salt Formation | Yield: 95.7% (crude); Reaction time: 2h at 60 °C | Telescoped into a single step with in-line separation | [3][9] |
| Purification | Mashing/Crystallization from isopropanol or ethanol | Crystallization with 2 M HCl in diethyl ether | [6] |
Experimental Protocols
Batch Synthesis of this compound
This protocol is adapted from patent literature and represents a typical batch production method.
Step 1: Grignard Reaction and Hydrolysis
-
To a 20L glass reactor, add 340g of magnesium turnings and 17.5L of absolute diethyl ether.
-
Heat the mixture to 30-35 °C with stirring.
-
Add 1.75kg of 3-dimethylamino-1-propyl chloride and an initiator (1g iodine and 2mL 1,2-dibromoethane).
-
Stir at reflux for 9 hours until the magnesium is consumed.
-
Cool the reaction mixture to 10-20 °C.
-
Slowly add a solution of 1.5kg of 10,10-dimethylanthrone in an appropriate solvent.
-
Heat to 30-35 °C and reflux for 1 hour.
-
Cool the mixture to 10-20 °C and quench by adding 5.5L of water.
-
Separate the ether layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.
Step 2: Dehydration and Salt Formation
-
In a 20L reactor, dissolve 2kg of the intermediate from Step 1 in 10L of chloroform.
-
Add 2.4L of concentrated hydrochloric acid.
-
Heat the mixture to 60 °C and stir for 2 hours.
-
Separate the aqueous layer and concentrate the organic phase under reduced pressure to yield crude this compound.
Step 3: Purification
-
The crude product is purified by mashing in isopropanol or ethanol, followed by filtration and drying to yield pure this compound.
Continuous Flow Synthesis of this compound
This protocol is based on the redesigned process by Pedersen et al. (2018).[6]
Reagent Preparation:
-
Solution A: A solution of 10,10-dimethylanthrone in THF.
-
Solution B: A solution of 3-(N,N-dimethylamino)propylmagnesium chloride in THF.
-
Solution C: 12 M Hydrochloric acid.
Flow Setup:
-
The setup consists of syringe pumps for reagent delivery, T-mixers for combining reactant streams, and coiled reactors for residence time control. A back-pressure regulator is used to handle any exotherms and prevent solvent boiling.[9]
Protocol:
-
Pump Solution A and Solution B at appropriate flow rates into a T-mixer.
-
The combined stream flows through a coiled reactor at ambient temperature to allow for the complete formation of the magnesium alkoxide intermediate.
-
The output from the first reactor is then mixed with Solution C (12 M HCl) in a second T-mixer. This step facilitates both the hydrolysis of the alkoxide and the dehydration of the resulting alcohol in a telescoped fashion.[9]
-
The reaction mixture then passes through a second coiled reactor to ensure complete reaction.
-
The product stream undergoes a simple gravimetric phase separation to remove the aqueous phase.
-
The organic phase containing the Melitracen base is then directed to a final stage where it is mixed with 2 M HCl in diethyl ether to induce crystallization of this compound.
-
The pure product is collected by filtration.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Logical workflow of this compound synthesis.
Experimental Workflow: Batch vs. Flow Synthesis
Caption: Comparison of batch and continuous flow experimental workflows.
Conclusion
The transition from a batch to a continuous flow process for the synthesis of this compound presents a compelling case for the adoption of flow chemistry in pharmaceutical manufacturing. The benefits include a higher overall yield, milder reaction conditions, a significantly improved safety profile, and a more streamlined and efficient workflow. These advantages make flow synthesis a highly attractive and practical alternative for the production of this compound and other APIs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105418436B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. core.ac.uk [core.ac.uk]
Application Notes and Protocols for Assessing Melitracen's Efficacy in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melitracen is a tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft.[1][2] This mechanism of action is shared with other TCAs and contributes to its antidepressant and anxiolytic effects.[1][2] Melitracen also interacts with other receptor systems, such as histamine receptors, which may contribute to its sedative properties.[1][2] It is often used in combination with other agents, like the antipsychotic Flupentixol, to treat a range of mood and anxiety disorders.[1][3] The rationale for combination therapy is often to achieve a synergistic therapeutic effect, reduce the required doses of individual drugs, and potentially minimize adverse reactions.[4]
These application notes provide a comprehensive framework for the preclinical evaluation of Melitracen's efficacy when used in combination with other therapeutic agents. The protocols detailed below cover both in vitro and in vivo models designed to assess the potential synergistic or additive effects of Melitracen-based combination therapies. Methodologies for quantifying drug interactions and key signaling pathways relevant to the mechanism of action are also described.
Part 1: In Vitro Efficacy and Synergy Assessment
Objective
To determine the direct effects of Melitracen and a combination agent on neuronal cells and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Key In Vitro Models
-
Neurotransmitter Reuptake Inhibition Assays: To confirm the mechanism of action of Melitracen and to assess the effect of the combination on serotonin and norepinephrine transport.
-
Corticosterone-Induced Neurotoxicity Model in PC12 Cells: To evaluate the neuroprotective effects of the combination therapy in a cellular model of stress-induced neuronal damage.
Experimental Protocol: Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition Assay
Purpose: To quantify the inhibition of serotonin and norepinephrine reuptake by Melitracen, the combination drug, and their mixture.
Materials:
-
Rat brain synaptosomes or a suitable cell line endogenously expressing SERT and NET (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET).[5][6][7]
-
[³H]Serotonin and [³H]Norepinephrine.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
-
Melitracen, combination drug, and a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
Procedure:
-
Preparation of Synaptosomes/Cells:
-
Assay Setup:
-
In a 96-well plate, add KRH buffer.
-
Add serial dilutions of Melitracen, the combination drug, or their fixed-ratio mixture to the wells.
-
Include a vehicle control (no drug) and a positive control (reference inhibitor).
-
-
Incubation:
-
Termination and Lysis:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Alternatively, for cell-based assays, terminate by aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells or synaptosomes to release the internalized radiolabel.
-
-
Quantification:
-
Add scintillation fluid to each sample.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug and the combination using non-linear regression analysis.
-
Experimental Protocol: Corticosterone-Induced Neurotoxicity in PC12 Cells
Purpose: To assess the protective effects of Melitracen and a combination drug against stress-induced cell death.
Materials:
-
PC12 cell line.
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Corticosterone.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture:
-
Culture PC12 cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[8]
-
-
Cell Plating:
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
-
Drug Treatment:
-
Replace the medium with a serum-free medium.
-
Pre-treat the cells with various concentrations of Melitracen, the combination drug, or their mixture for 2 hours.
-
-
Induction of Neurotoxicity:
-
Cell Viability Assessment (MTT Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of each treatment.
-
Synergy Analysis: Isobolographic Method and Combination Index (CI)
The interaction between Melitracen and the combination drug can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[2][11]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Procedure:
-
Generate dose-response curves for each drug individually and for their combination at a fixed ratio.
-
Using software like CompuSyn or the SynergyFinder calculator, input the dose-effect data.[12]
-
The software will calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition or protection).
-
An isobologram can also be generated, which provides a graphical representation of the interaction.[12][13][14]
Data Presentation: In Vitro Studies
Table 1: Neurotransmitter Reuptake Inhibition
| Treatment | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Melitracen | ||
| Drug X | ||
| Melitracen + Drug X (1:1 ratio) | ||
| Reference Inhibitor (e.g., Fluoxetine/Desipramine) |
Table 2: Neuroprotection against Corticosterone-Induced Toxicity
| Treatment | EC₅₀ for Neuroprotection (µM) | Maximum Protection (%) |
| Melitracen | ||
| Drug X | ||
| Melitracen + Drug X (1:1 ratio) |
Table 3: Combination Index (CI) Values
| Effect Level | CI Value | Interaction |
| 50% | ||
| 75% | ||
| 90% |
Part 2: In Vivo Efficacy Assessment in Rodent Models of Depression
Objective
To evaluate the antidepressant-like effects of Melitracen in combination with another drug in established rodent models of depression-like behavior.
Key In Vivo Models
-
Forced Swim Test (FST): A widely used model to screen for antidepressant activity based on the reduction of immobility time.[1][15][16]
-
Tail Suspension Test (TST): A similar model to the FST, where immobility is induced by suspending mice by their tails.[17][18][19][20]
-
Chronic Unpredictable Mild Stress (CUMS): A more translationally relevant model that induces a depressive-like phenotype, including anhedonia, by exposing animals to a series of mild, unpredictable stressors.[3][21][22][23][24]
Experimental Protocol: Forced Swim Test (FST) in Rats
Purpose: To assess the effect of the combination therapy on behavioral despair.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Cylindrical water tank (40-50 cm high, 20 cm in diameter).
-
Water maintained at 25 ± 1°C.
-
Video recording equipment.
-
Melitracen and the combination drug.
Procedure:
-
Acclimatization:
-
Acclimate the rats to the housing facility for at least one week before the experiment.
-
-
Drug Administration:
-
Administer Melitracen, the combination drug, their mixture, or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30, 60 minutes).
-
-
Pre-test Session (Day 1):
-
Place each rat individually in the water tank for a 15-minute session.[25]
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rats back into the water tank for a 5-minute session.[25]
-
Record the entire session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration of immobility (the rat makes only minimal movements to keep its head above water).
-
Alternatively, score active behaviors like swimming and climbing.
-
Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) in Mice
Purpose: To evaluate the ability of the combination therapy to reverse chronic stress-induced anhedonia and other depressive-like behaviors.
Materials:
-
Male C57BL/6 mice.
-
A variety of stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal, social stress, restraint).[21][24]
-
Sucrose solution (1-2%).
-
Melitracen and the combination drug.
Procedure:
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, give mice a free choice between two bottles: one with water and one with a 1-2% sucrose solution.
-
Measure the consumption of each liquid to determine the baseline preference for sucrose.
-
-
CUMS Induction (4-6 weeks):
-
Drug Administration:
-
During the last 2-3 weeks of the CUMS procedure, administer Melitracen, the combination drug, their mixture, or vehicle daily.
-
-
Sucrose Preference Test (Post-CUMS):
-
Repeat the SPT to assess anhedonia. A significant decrease in sucrose preference in the CUMS group compared to the control group indicates the induction of a depressive-like state.
-
-
Other Behavioral Tests:
-
Other tests, such as the Forced Swim Test or Tail Suspension Test, can be performed at the end of the CUMS protocol to assess other aspects of the depressive-like phenotype.
-
-
Data Analysis:
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
Compare the sucrose preference and immobility times between the different treatment groups.
-
Data Presentation: In Vivo Studies
Table 4: Effects on Immobility in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) | % Reduction in Immobility |
| Vehicle Control | - | - | |
| Melitracen | |||
| Drug X | |||
| Melitracen + Drug X | |||
| Positive Control (e.g., Imipramine) |
Table 5: Effects on Anhedonia in the CUMS Model
| Treatment Group | Sucrose Preference (%, Mean ± SEM) | % Reversal of CUMS-Induced Deficit |
| Non-Stressed + Vehicle | - | |
| CUMS + Vehicle | 0% | |
| CUMS + Melitracen | ||
| CUMS + Drug X | ||
| CUMS + Melitracen + Drug X |
Part 3: Signaling Pathway Analysis
Objective
To investigate the molecular mechanisms underlying the effects of the Melitracen combination therapy by examining key signaling pathways implicated in depression and neuroprotection.
Relevant Signaling Pathways
-
BDNF/TrkB Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tropomyosin receptor kinase B (TrkB) are crucial for neuronal survival, plasticity, and neurogenesis.[26][27][28] Dysregulation of this pathway is implicated in depression.
-
MAPK/ERK Pathway: A downstream effector of BDNF/TrkB signaling, the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is involved in cell proliferation and differentiation.[26]
-
PI3K/Akt/mTOR Pathway: This pathway is another critical downstream target of BDNF/TrkB and plays a central role in cell survival, growth, and protein synthesis.[26][28][29][30][31][32][33]
Visualization of Signaling Pathways (Graphviz)
Caption: BDNF/TrkB signaling and its major downstream pathways.
Caption: Overall experimental workflow for assessing combination therapy.
Caption: Logical flow for determining drug interaction synergy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chronic unpredictable mild stress protocol [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peony Glycosides Protect Against Corticosterone-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 15. lasa.co.uk [lasa.co.uk]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Tail Suspension Test [jove.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 23. Unpredictable Chronic Mild Stress Model [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 33. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting poor solubility of Melitracen Hydrochloride in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of Melitracen Hydrochloride. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The reported aqueous solubility of this compound shows significant variation across different sources. Some suppliers report a solubility of approximately 2 mg/mL in water, particularly with warming[1][2]. Others indicate a much higher solubility of up to 100 mg/mL, often requiring the use of sonication to achieve this concentration[3]. This discrepancy may be due to differences in the physical form of the compound (e.g., amorphous vs. crystalline), particle size, and the specific experimental conditions used for dissolution.
Q2: Why is my this compound not dissolving in water?
A2: this compound is classified as a poorly water-soluble drug[4]. Several factors can contribute to dissolution difficulties:
-
Low intrinsic solubility: The chemical structure of Melitracen contributes to its limited solubility in aqueous solutions.
-
Physical form: The compound may exist in a less soluble crystalline form.
-
Particle size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.
-
Temperature: Room temperature water may not be sufficient to dissolve the compound effectively.
-
pH of the solution: The pH of the aqueous solution can influence the ionization state of the molecule, which in turn affects its solubility.
Q3: Is it safe to heat the solution to aid dissolution?
A3: Yes, warming the solution is a recommended method to increase the solubility of this compound[1][2]. However, it is crucial to avoid excessive heat that could lead to degradation. Gentle warming, for instance in a 37°C water bath, is advisable. Always visually inspect the solution for any signs of precipitation upon cooling.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol[5]. A common practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q5: How long are aqueous solutions of this compound stable?
A5: It is recommended not to store aqueous solutions of this compound for more than one day[5]. For stock solutions prepared in DMSO, storage at -20°C for up to one month or -80°C for up to six months is generally advised, though stability can be compound-specific and should be confirmed if long-term storage is necessary[3][6]. It is best to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guide
If you are experiencing poor solubility of this compound, follow these troubleshooting steps:
Issue: Precipitate forms in the aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Increase the temperature of the solution by gentle warming (e.g., 37°C water bath). | The precipitate dissolves, and the solution becomes clear. |
| Use sonication to aid dissolution. | The mechanical energy helps to break down particles and enhance solubility. | |
| Incorrect pH | Adjust the pH of the aqueous solution. While the effect of pH is not fully characterized, tricyclic antidepressants can have pH-dependent solubility. | The compound dissolves as its ionization state is altered to a more soluble form. |
| High concentration | Prepare a more dilute solution. | The concentration is below the solubility limit, and the compound dissolves completely. |
| Solvent incompatibility | Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. | The compound remains in solution at the desired final concentration. |
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes reported solubility data:
| Solvent | Solubility | Conditions | Reference |
| Water | 2 mg/mL | Warmed | [1][2] |
| Water | 100 mg/mL | With ultrasonication | [3] |
| DMSO | ≥10 mg/mL | - | [1] |
| DMSO | 100 mg/mL | With ultrasonication | [3] |
| Ethanol | High solubility | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure all solid has dissolved.
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3][6]. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium and not the other way around to prevent precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions[5].
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound.
References
- 1. This compound = 98 HPLC 10563-70-9 [sigmaaldrich.com]
- 2. This compound CAS#: 10563-70-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
Technical Support Center: Optimizing HPLC Separation of Melitracen and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Melitracen and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Melitracen, offering systematic approaches to problem-solving.
Problem: Poor Resolution Between Melitracen and an Impurity
Q1: I am observing poor separation between the Melitracen peak and a closely eluting impurity. What steps can I take to improve the resolution?
A1: Achieving adequate resolution is critical for accurate quantification. Here is a step-by-step approach to troubleshoot and improve peak separation:
Troubleshooting Workflow:
addressing degradation of Melitracen Hydrochloride under peroxide conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Melitracen Hydrochloride, with a specific focus on its degradation under peroxide conditions.
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows unexpected impurity peaks on the HPLC chromatogram. What could be the cause?
A: this compound is particularly susceptible to degradation under oxidative conditions.[1][2] If your sample has been exposed to oxidizing agents, or if peroxides are present as impurities in your solvents or excipients, you may observe degradation products. Studies have shown that this compound is stable under acidic, basic, thermal, and photolytic stress, with significant degradation occurring only in the presence of peroxide.[1][2]
Q2: What is the primary degradation pathway for this compound in the presence of peroxides?
A: this compound is a tricyclic antidepressant with a tertiary amine functional group in its side chain.[3][4] Tertiary amines are known to react with hydrogen peroxide to form N-oxides.[5] Therefore, the primary degradation product under peroxide stress is likely the corresponding Melitracen N-oxide.
Q3: How can I prevent the degradation of this compound during my experiments and in storage?
A: To minimize oxidative degradation, consider the following preventative measures:
-
Use High-Purity Solvents: Ensure all solvents are fresh and of high purity, preferably HPLC-grade, to avoid peroxide contaminants.
-
Test Excipients: If working with formulations, test excipients for peroxide content, as they are a common source of oxidative stress.[5]
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric oxygen.
-
Control Storage Conditions: Store the material in tightly sealed, light-resistant containers under recommended temperature and humidity conditions.
-
Add Antioxidants/Chelators: In formulation development, the use of antioxidants or metal chelators can help scavenge reactive oxygen species and transition metals that catalyze oxidation.[5]
Q4: I need to perform a forced degradation study on this compound. What are the recommended stress conditions according to ICH guidelines?
A: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[6] According to the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), stress testing should include exposure to:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH).[7]
-
Oxidation: Typically using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]
-
Thermal Stress: Exposing the solid drug or solution to elevated temperatures (e.g., 80°C).[7]
-
Photolytic Stress: Exposing the drug to a combination of visible and UV light.[8][9]
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[10]
Troubleshooting Guide: Unexpected Peaks in HPLC
If you observe unexpected peaks when analyzing this compound, especially after potential exposure to oxidative conditions, follow this guide:
| Observation | Potential Cause | Recommended Action |
| A new, more polar peak appears before the main Melitracen peak. | Oxidative Degradation: This is likely a degradation product, such as Melitracen N-oxide, which is more polar than the parent compound. | 1. Confirm the identity of the peak using mass spectrometry (MS).2. Review sample handling and storage procedures for potential exposure to oxidants.3. Perform a controlled forced degradation study with hydrogen peroxide to confirm if the peak's retention time matches the degradant. |
| Multiple small peaks are observed throughout the chromatogram. | Contaminated Mobile Phase/Solvent: Peroxides or other impurities in solvents (e.g., acetonitrile, methanol, water) can cause degradation. | 1. Prepare fresh mobile phase using high-purity, HPLC-grade solvents.2. Sonicate the mobile phase to degas it before use.[11] |
| The main Melitracen peak area is significantly reduced. | Extensive Degradation: The sample may have undergone significant degradation, leading to a lower concentration of the active ingredient. | 1. Re-prepare the sample using a fresh, properly stored stock of this compound.2. Quantify the degradation by comparing the peak area to a reference standard and establish a mass balance.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential impurities and degradation products.[1][2]
| Parameter | Specification |
| HPLC System | Shimadzu HPLC system or equivalent with UV detector.[1][2] |
| Column | Waters X-Terra RP18 (150 mm x 4.6 mm, 5 µm particle size).[1][2] |
| Mobile Phase | Buffer:Acetonitrile (65:35 v/v).[1][2] |
| Buffer Preparation | Dissolve 5.23 g of dibasic potassium phosphate in 1000 mL of water. Adjust pH to 7.0 with orthophosphoric acid.[1][2] |
| Flow Rate | 1.2 mL/min.[1][2] |
| Detection Wavelength | 220 nm.[1][2] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Expected Retention Time | ~20.7 minutes for this compound.[1][2] |
Protocol 2: Forced Degradation Study (Oxidative Stress)
This protocol outlines the procedure for intentionally degrading this compound to study its degradation products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase or methanol/water).
-
Stress Application:
-
To a known volume of the stock solution, add 3% hydrogen peroxide.
-
Protect the solution from light and keep it at room temperature.
-
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching (Optional): If the reaction is rapid, it may be necessary to stop it by adding a quenching agent (e.g., sodium bisulfite) or by significant dilution.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent drug and the increase in the peak areas of any degradation products.
-
Calculate the percentage of degradation.
-
Ensure the peak purity of the parent drug peak to confirm the method's specificity.
-
Visualizations
Drug Mechanism and Degradation Pathway
Caption: Melitracen's therapeutic action and its degradation via oxidation.
Experimental Workflow for Forced Degradation
Caption: Workflow for a typical oxidative forced degradation study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103877088A - Melitracen pharmaceutical composition with high security - Google Patents [patents.google.com]
- 4. CN104483416A - Method for detecting related substance in flupentixol melitracen tablet - Google Patents [patents.google.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Testing | SGS Denmark [sgs.com]
- 7. ajrconline.org [ajrconline.org]
- 8. ijcrt.org [ijcrt.org]
- 9. database.ich.org [database.ich.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Extraction of Melitracen from Biological Samples
Welcome to the technical support center for the refinement of Melitracen extraction methods from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Melitracen from biological samples?
A1: The two most prevalent techniques for extracting Melitracen, a tricyclic antidepressant, from biological matrices such as plasma, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of Melitracen in immiscible liquid phases. SPE is a more modern and selective technique that uses a solid sorbent to isolate the analyte of interest.
Q2: Which extraction method is better, LLE or SPE?
A2: The choice between LLE and SPE depends on several factors, including the sample matrix, required sample cleanup, desired recovery, and available resources.
-
LLE is often simpler to set up initially and can be cost-effective for a small number of samples. However, it can be labor-intensive, require large volumes of organic solvents, and may be less selective, leading to potential matrix effects in sensitive analytical methods like LC-MS.
-
SPE offers higher selectivity, cleaner extracts, and better reproducibility.[1] It is also more amenable to automation for high-throughput analysis. While the initial method development for SPE can be more involved, it often results in a more robust and efficient workflow.
Q3: I am experiencing low recovery of Melitracen. What are the possible causes and solutions?
A3: Low recovery is a common issue in sample extraction. The troubleshooting section below provides a detailed guide to address this problem for both LLE and SPE methods. Key areas to investigate include incorrect pH, inappropriate solvent selection, incomplete elution, and issues with the sorbent in SPE.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Melitracen?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. To minimize them:
-
Optimize Sample Cleanup: A more selective extraction method like SPE, particularly mixed-mode SPE, can effectively remove interfering matrix components.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Melitracen from co-eluting matrix components.
-
Dilution: Diluting the final extract can reduce the concentration of interfering substances, but this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase: Melitracen is a basic drug. If the pH is not sufficiently high (typically >9), it will be protonated and remain in the aqueous phase. | Adjust the pH of the biological sample to at least 2 pH units above the pKa of Melitracen (~9.5) using a suitable base (e.g., NaOH, ammonium hydroxide). |
| Inappropriate extraction solvent: The organic solvent may not have sufficient polarity to efficiently extract Melitracen. | Use a more polar, water-immiscible solvent or a mixture of solvents. Common choices for basic drugs include ethyl acetate, diethyl ether, or mixtures of hexane with isopropanol.[2][3] | |
| Insufficient mixing: Inadequate vortexing or shaking leads to poor partitioning between the two phases. | Vortex the sample and extraction solvent for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction. | |
| Emulsion formation: A stable emulsion layer between the aqueous and organic phases can trap the analyte. | - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its ionic strength.- Filter the emulsion through a glass wool plug. | |
| Poor Reproducibility | Inconsistent pipetting: Inaccurate dispensing of sample, internal standard, or solvents. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Variable pH adjustment: Inconsistent pH across samples. | Use a calibrated pH meter and ensure consistent addition of the basifying agent. | |
| Incomplete phase separation: Aspirating part of the aqueous layer along with the organic layer, or vice versa. | Allow sufficient time for the phases to separate completely after centrifugation. Carefully aspirate the desired layer, avoiding the interface. | |
| High Matrix Effects | Co-extraction of interfering substances: The chosen solvent may be extracting endogenous matrix components along with Melitracen. | - Use a less polar solvent if possible without significantly compromising recovery.- Perform a back-extraction: After the initial extraction, back-extract Melitracen into an acidic aqueous phase, then re-adjust the pH to basic and extract again into a fresh organic solvent. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Inappropriate sorbent selection: The sorbent chemistry is not suitable for retaining Melitracen. | For a basic compound like Melitracen, a mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or a reversed-phase sorbent (e.g., C8, C18) can be effective.[4] |
| Incorrect pH during loading: The sample pH is not optimized for retention. | For mixed-mode cation exchange, acidify the sample to ensure Melitracen is positively charged and binds to the sorbent. For reversed-phase, a neutral or slightly basic pH may be optimal. | |
| Analyte breakthrough during loading or washing: The wash solvent is too strong and is eluting the analyte. | - Use a weaker wash solvent (e.g., lower percentage of organic solvent).- For mixed-mode SPE, a wash with an organic solvent (e.g., methanol) can remove non-polar interferences while Melitracen is retained by ion exchange. | |
| Incomplete elution: The elution solvent is not strong enough to desorb Melitracen from the sorbent. | - Use a stronger elution solvent. For mixed-mode cation exchange, an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol) is typically required to neutralize the charge and elute the basic drug.[5] | |
| Drying of the sorbent bed (for silica-based phases): If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and loading steps. | |
| Poor Reproducibility | Inconsistent flow rate: Variable flow rates during loading, washing, and elution can affect retention and recovery. | Use a vacuum manifold or a positive pressure manifold with consistent settings for all samples. |
| Channeling: The sample or solvents create channels through the sorbent bed, leading to inefficient interaction. | Ensure the sorbent is properly conditioned and that the sample is loaded evenly and at a slow, consistent flow rate. | |
| High Matrix Effects | Co-elution of interferences: The wash steps are not effectively removing matrix components. | - Optimize the wash steps by using solvents of intermediate strength that will remove interferences without eluting Melitracen.- For reversed-phase SPE, a wash with a low percentage of organic solvent can remove polar interferences. For mixed-mode SPE, an acidic wash followed by a neutral organic wash can provide a very clean extract. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data for the extraction of Melitracen and similar tricyclic antidepressants from biological fluids.
Table 1: Liquid-Liquid Extraction Performance for Melitracen in Human Plasma
| Parameter | Value | Reference |
| Extraction Solvent | Diethyl Ether | [6] |
| Recovery | 73.52 - 78.91% | [6] |
| LLOQ | 0.4 ng/mL | [6] |
| Linearity | 0.4 - 50.0 ng/mL | [6] |
| Intra-day Precision | 2.96 - 7.76% | [6] |
| Inter-day Precision | 2.96 - 7.76% | [6] |
Table 2: Solid-Phase Extraction Performance for Tricyclic Antidepressants (Proxy Data)
| Analyte | Matrix | SPE Sorbent | Recovery | LLOQ | Reference |
| Amitriptyline & Nortriptyline | Human Plasma | Weak Cation Exchange (WCX) | 85 - 96% | 5 ng/mL | [7] |
| Amitriptyline, Nortriptyline, Imipramine, Doxepin, Desipramine | Human Urine | Weak Cation Exchange (WCX) | >92% | 0.1 ng/mL | [8][9] |
| Various TCAs | Human Urine | Mixed (LLE, dSPE) | 69 - 84% | 0.71 - 1.1 µg/L | [10][11] |
Experimental Protocols
Detailed Methodology 1: Liquid-Liquid Extraction of Melitracen from Human Plasma
This protocol is adapted from a validated LC-ESI-MS method.[6]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add 50 µL of 1 M NaOH to alkalize the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of diethyl ether to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the phases.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10mM ammonium acetate–methanol–acetonitrile). Vortex for 30 seconds.
-
-
Analysis:
-
Centrifuge the reconstituted sample at 12,000 rpm for 5 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
Detailed Methodology 2: Solid-Phase Extraction of Melitracen from Human Plasma (Adapted from TCA Protocols)
This protocol is a proposed method adapted from established procedures for other tricyclic antidepressants and basic drugs, utilizing a mixed-mode cation exchange sorbent.[1][7][8]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds. This step both dilutes the sample and ensures Melitracen is in its protonated, positively charged state.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Melitracen from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the charge on Melitracen, releasing it from the ion-exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Visualizations
References
- 1. norlab.com [norlab.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis [eldorado.tu-dortmund.de]
- 11. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the long-term storage and stability of Melitracen Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Melitracen Hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a stability sample. | 1. Degradation of this compound. 2. Contamination of the sample or mobile phase. 3. Interaction with excipients in the formulation. | 1. Compare the chromatogram with that of a stressed sample (e.g., peroxide-treated) to identify potential degradation products. The primary degradation pathway for this compound is oxidation.[1][2] 2. Prepare fresh mobile phase and re-run the analysis with a freshly prepared standard solution. 3. Analyze a placebo formulation subjected to the same stress conditions to identify any excipient-related peaks. |
| Loss of potency in a stored solid sample. | 1. Improper storage conditions (exposure to light, high humidity, or high temperature). 2. Oxidative degradation. | 1. Ensure the sample is stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] 2. For formulated products, consider the inclusion of antioxidants in the formulation to enhance stability. |
| Variability in stability results between batches. | 1. Inconsistent storage conditions. 2. Differences in impurity profiles of the initial batches. | 1. Standardize and meticulously monitor storage conditions for all stability studies. 2. Characterize the impurity profile of each new batch of this compound before initiating stability studies. |
| Precipitation observed in a stock solution. | 1. Poor solubility in the chosen solvent. 2. Storage of aqueous solutions for extended periods. | 1. This compound is soluble in DMSO for stock solutions. It is only slightly soluble in aqueous solutions.[3] 2. It is not recommended to store aqueous solutions for more than one day. For longer-term storage, use DMSO and store at -20°C for up to one month or -80°C for up to six months.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][2]
Q2: How stable is this compound in solution?
A2: Aqueous solutions of this compound are not recommended for storage for more than 24 hours.[3] Stock solutions prepared in DMSO are more stable and can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q3: What are the main degradation pathways for this compound?
A3: Based on forced degradation studies, the primary degradation pathway for this compound is oxidation.[1][2] It has been shown to be relatively stable under conditions of acid and base hydrolysis, heat, and UV/sunlight exposure.[1][2]
Q4: What are the known degradation products or impurities of this compound?
A4: Two potential process-related impurities, which may also be observed as degradation products, have been identified as:
Q5: Are there any formulation strategies to improve the stability of this compound?
A5: Yes, for tablet formulations, the inclusion of antioxidants can effectively improve the stability of this compound. Additionally, the formation of co-crystals, for instance with flupentixol dihydrochloride, has been shown to result in good stability.
Quantitative Data on Stability
Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating power of analytical methods. A successful study typically aims for 5-20% degradation. While literature indicates this compound is stable under most stress conditions except for oxidation, specific quantitative degradation percentages are not consistently reported.[1][2] The following table summarizes the qualitative stability and provides an illustrative example for oxidative stress, reflecting a typical outcome for a forced degradation study.
| Stress Condition | Condition Details | Observation | Illustrative % Degradation (Example) |
| Acid Hydrolysis | 0.1 M HCl | No significant degradation observed.[1][2] | < 1% |
| Base Hydrolysis | 0.1 M NaOH | No significant degradation observed.[1][2] | < 1% |
| Oxidative Stress | 3% H₂O₂ | Degradation observed.[1][2] | ~15% |
| Thermal Stress | Elevated Temperature | No significant degradation observed.[1][2] | < 1% |
| Photolytic Stress | UV/Sunlight | No significant degradation observed.[1][2] | < 1% |
Note: The illustrative degradation percentage for oxidative stress is a representative value for a forced degradation study and is not derived from a specific experimental report for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat if necessary. Withdraw samples at appropriate time intervals.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat if necessary. Withdraw samples at appropriate time intervals.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 60-80°C) in a calibrated oven. Also, expose the stock solution to the same temperature. Withdraw samples at appropriate time intervals.
-
Photolytic Degradation: Expose the solid drug powder and the stock solution to UV light (e.g., 254 nm) and visible light (simulating sunlight) in a photostability chamber. Ensure a suitable control sample is protected from light.
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products.[1][2]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: X-Terra RP-18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][2]
-
Mobile Phase Preparation:
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time (approximately 20.69 minutes).[1][2]
-
Inject the stressed samples.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Workflow for the stability-indicating RP-HPLC method.
References
Technical Support Center: Method Refinement for Reducing Interference in Melitracen Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melitracen assays. Our goal is to help you identify and mitigate common sources of interference to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Melitracen assays?
A1: Interference in Melitracen assays can primarily be categorized into two types:
-
Matrix Effects: These are caused by components in the biological sample (e.g., plasma, urine) that co-elute with Melitracen and either suppress or enhance the analytical signal. Common culprits include phospholipids, salts, and endogenous metabolites.[1][2] This can lead to inaccurate quantification of Melitracen.
-
Cross-Reactivity: This is a significant issue in immunoassays where antibodies designed to detect Melitracen may also bind to other structurally similar molecules. This can lead to false-positive results. For tricyclic antidepressants (TCAs) like Melitracen, cross-reactivity has been observed with other TCAs, as well as some antihistamines and antipsychotic medications.[3][4]
Q2: My HPLC-UV chromatogram for a plasma sample shows a broad peak for Melitracen. What could be the cause?
A2: A broad peak for Melitracen in an HPLC-UV analysis of a plasma sample can be indicative of several issues:
-
Poor Sample Cleanup: Residual matrix components from the plasma can interfere with the chromatography, leading to peak broadening.
-
Column Contamination: Buildup of endogenous material from previous injections can degrade column performance.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Melitracen, which is a basic compound.
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion and peak broadening.
Q3: I am getting unexpectedly high results in my Melitracen immunoassay for a patient on multiple medications. What should I investigate?
A3: Unexpectedly high results in a Melitracen immunoassay, particularly in patients on multiple medications, strongly suggest cross-reactivity. Melitracen is a tricyclic antidepressant, and immunoassays for this class of drugs are known to cross-react with other structurally related compounds. You should review the patient's medication list for other tricyclic antidepressants, as well as certain antihistamines (like diphenhydramine and hydroxyzine) and antipsychotics (like quetiapine) that have been reported to cause false-positive results in TCA immunoassays.[3][4] Confirmation of the result with a more specific method, such as LC-MS/MS, is highly recommended.
Q4: How can I minimize the matrix effect in my LC-MS/MS analysis of Melitracen in plasma?
A4: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Here are some effective strategies:
-
Optimize Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple protein precipitation at removing phospholipids and other interferences.[5]
-
Chromatographic Separation: Adjust your HPLC method to separate Melitracen from the regions where matrix components tend to elute. This can involve modifying the gradient, changing the column chemistry, or adjusting the mobile phase pH.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Melitracen will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[2]
Q5: What are potential degradation products of Melitracen that could interfere with my assay?
A5: Forced degradation studies have shown that Melitracen is susceptible to degradation under certain conditions. One identified degradation product under peroxide conditions is 10-(3-(dimethylamino) propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol (Impurity A).[6] It is important to have a stability-indicating analytical method that can separate the parent Melitracen peak from any potential degradation products to ensure accurate quantification, especially when analyzing aged samples or conducting stability studies.
Troubleshooting Guides
HPLC-UV/LC-MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH for the basic nature of Melitracen. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Melitracen (around 9.5). A slightly acidic mobile phase (e.g., pH 3-4) is often effective. |
| Secondary interactions with the column stationary phase. | Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. | |
| Ghost Peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Ensure high-purity solvents and freshly prepared mobile phases are used. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Ion Suppression/Enhancement (LC-MS) | Co-eluting matrix components from the biological sample. | Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE). Optimize chromatographic conditions to separate Melitracen from the interfering peaks. |
Immunoassay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| False-Positive Results | Cross-reactivity with other structurally similar drugs (other TCAs, some antihistamines, antipsychotics). | Review the patient's medication history. Confirm positive results with a more specific method like LC-MS/MS. |
| High Background Signal | Non-specific binding of antibodies to the plate. | Ensure proper blocking of the plate. Optimize the concentration of the detection antibody. |
| Low Signal | Inactive reagents (antibodies, enzyme conjugate, substrate). | Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents. |
| Insufficient incubation times or incorrect temperature. | Follow the manufacturer's protocol for incubation times and temperatures. |
Data on Interference and Method Refinement
Table 1: Comparison of Sample Preparation Techniques for Tricyclic Antidepressants in Plasma
| Technique | Average Analyte Recovery (%) | Average Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-95% | High (significant ion suppression) | Fast and simple | Poor removal of matrix components, especially phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Good for removing salts and some polar interferences. | Can be labor-intensive, may form emulsions, and may have lower recovery for more polar analytes.[5] |
| Solid-Phase Extraction (SPE) | >90% | Low (<20%) | High analyte recovery and excellent removal of matrix components, leading to cleaner extracts and reduced matrix effects.[5] | Can be more time-consuming and costly than PPT. |
Data is representative for the class of tricyclic antidepressants and provides a general comparison.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Melitracen from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Mixed-mode C8/cation exchange SPE cartridges
-
Human plasma sample
-
Internal Standard (IS): Melitracen-d6
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the Melitracen-d6 internal standard solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow for Inaccurate Melitracen HPLC Results
Caption: A logical workflow for troubleshooting common issues in Melitracen HPLC assays.
Conceptual Diagram of Matrix Effect in LC-MS
Caption: Illustration of ion suppression, a common matrix effect in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Melitracen
Welcome to the technical support center for the LC-MS/MS analysis of Melitracen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guides & FAQs
Identifying and Characterizing Matrix Effects
Q1: My Melitracen signal intensity is inconsistent between samples, especially between calibration standards and actual plasma samples. What could be the cause?
A1: This issue is often a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of Melitracen, leading to either ion suppression or enhancement.[1][2][3][4] To confirm this, you should perform a matrix effect assessment.
Q2: How can I qualitatively and quantitatively assess matrix effects for my Melitracen assay?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention time matrix components are eluting and causing interference.[1][5][6] A constant flow of a Melitracen standard solution is infused into the LC flow after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for Melitracen indicates ion suppression or enhancement, respectively, at that specific retention time.[1][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[1] You compare the peak area of Melitracen in a solution spiked into an extracted blank matrix (Set A) to the peak area of Melitracen in a neat solution (Set B) at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Set A) / (Peak Area in Set B). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Mitigating Matrix Effects
Q3: I have confirmed significant ion suppression at the retention time of Melitracen. What are my options to mitigate this?
A3: You can address matrix effects through several strategies, often used in combination:
-
Improve Sample Preparation: The goal is to remove interfering components before analysis. For Melitracen, which is a tricyclic antidepressant, common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8][9] LLE and SPE are generally more effective at removing phospholipids and other interfering substances than PPT.[2]
-
Optimize Chromatographic Separation: Adjusting your LC method can separate Melitracen from the co-eluting interferences.[2][10] You can try modifying the mobile phase composition, changing the gradient profile, or using a different type of analytical column (e.g., one with a different stationary phase chemistry).[2][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[10] A SIL-IS, such as Melitracen-d3, is chemically identical to Melitracen and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized.
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[10]
Q4: I don't have access to a stable isotope-labeled internal standard for Melitracen. What are my alternatives?
A4: While a SIL-IS is ideal, you can use a structural analog as an internal standard. For Melitracen, a good choice would be another tricyclic antidepressant that is not present in your samples and has similar physicochemical properties and chromatographic behavior. However, be aware that a structural analog may not perfectly co-elute and thus may not compensate for matrix effects as effectively as a SIL-IS.[5]
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Samples: Process at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method (e.g., LLE).
-
Prepare Set A: Spike a known concentration of Melitracen (e.g., a low and high QC concentration) into the extracted blank matrix samples.
-
Prepare Set B: Prepare neat solutions of Melitracen in the reconstitution solvent at the same concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Melitracen.
-
Calculation: Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF for each lot.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Melitracen Recovery and Matrix Effect in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (PPT) | 95 ± 5% | 0.65 (Suppression) | 0.98 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7% | 0.88 (Suppression) | 1.01 |
| Solid-Phase Extraction (SPE) | 92 ± 6% | 0.97 (Minimal Effect) | 1.00 |
Data is representative and for illustrative purposes.
Table 2: Example LC-MS/MS Parameters for Melitracen Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Melitracen MRM Transition | [Specific precursor > product ion pair, e.g., m/z 292.2 > 109.1] |
| Melitracen-d3 IS MRM Transition | [Specific precursor > product ion pair, e.g., m/z 295.2 > 112.1] |
| Collision Energy | [Optimized value, e.g., 25 eV] |
Specific MRM transitions and collision energies should be optimized for the instrument in use. A published method for Melitracen used a C8 column with an isocratic mobile phase of acetonitrile-water-formic acid (36:64:1, v/v/v).[12]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
process improvements for the Grignard-based synthesis of Melitracen HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard-based synthesis of Melitracen HCl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of Melitracen HCl
Question: My Grignard reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Grignard reaction is a common issue, often stemming from the deactivation of the highly reactive Grignard reagent. Here are the primary causes and troubleshooting steps:
-
Moisture in the Reaction: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents, and ensure starting materials are dry. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as mechanical crushing, heating with a crystal of iodine, or adding a small amount of 1,2-dibromoethane to initiate the reaction.[1]
-
-
Inactive Alkyl Halide: The 3-(N,N-dimethylamino)propyl chloride may be of poor quality or have degraded.
-
Solution: Use a fresh, high-purity batch of the alkyl halide.
-
-
Incorrect Reaction Temperature: While the Grignard addition for Melitracen synthesis can be carried out at room temperature, the initial formation of the Grignard reagent is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.
-
Solution: For the formation of the Grignard reagent, gentle heating might be necessary for initiation. Once the reaction starts, it is often self-sustaining. For the addition to 10,10-dimethylanthrone, maintaining a consistent temperature (e.g., room temperature or slightly elevated) is crucial for reproducibility.[2][3][4]
-
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my final product. What are these impurities and how can I minimize them?
Answer: The primary impurities in the Grignard-based synthesis of Melitracen HCl are typically the unreacted starting material (10,10-dimethylanthrone) and the intermediate alcohol (10-(3-(dimethylamino)propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol).
-
Impurity A: 10-(3-(dimethylamino)propyl)-9,10-dihydro-9,9-dimethylanthracen-10-ol: This is the alcohol intermediate formed after the hydrolysis of the magnesium alkoxide. Incomplete dehydration leads to its presence in the final product.
-
Impurity B: 10,10-dimethylanthrone: This is the unreacted starting ketone.
-
Solution: Ensure a sufficient molar excess of the Grignard reagent is used to drive the reaction to completion. A typical excess is in the range of 1.2 to 1.5 equivalents. However, a large excess can lead to other side reactions. Careful control of the stoichiometry is key.
-
Quantitative Data on Impurity Levels from a Patent:
| Impurity | Crude Product (%) | After Ethanol Pulping (%) | After Isopropanol Pulping (%) |
| Formula I (unspecified structure) | 0.20 - 0.22 | 0.047 - 0.05 | 0.054 |
| Formula II (unspecified structure) | 0.13 - 0.15 | 0.005 - 0.008 | Not detected |
Data extracted from patent CN105418436A. "Formula I" and "Formula II" are impurities mentioned in the patent, with their structures not fully disclosed in the provided search results.
Issue 3: Product is an Oil instead of a Crystalline Solid
Question: My final Melitracen HCl product is an oil and will not crystallize. Why is this happening?
Answer: The presence of impurities, particularly the alcohol intermediate, can inhibit crystallization. Residual solvent can also lead to an oily product.
-
Solution:
-
Purification: Purify the crude product to remove impurities. Pulping with a suitable solvent like ethanol or isopropanol can be effective.[5] Recrystallization from an appropriate solvent system is also a standard method for obtaining a crystalline solid.
-
Drying: Ensure all residual solvent is removed from the final product under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard synthesis of Melitracen HCl?
A1: Tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction. It is a good solvent for the starting materials and the Grignard reagent.[2] In some procedures, a mixture of toluene and THF is used, where THF helps to stabilize the Grignard reagent.[2]
Q2: What is the recommended temperature for the Grignard reaction?
A2: The Grignard addition to 10,10-dimethylanthrone can be performed at room temperature.[2][3][4] The formation of the Grignard reagent itself is exothermic and may require initial gentle heating to initiate, after which the reaction often proceeds at the reflux temperature of the solvent. Careful temperature control is important for minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (10,10-dimethylanthrone). A typical mobile phase for TLC analysis is a mixture of dichloromethane, methanol, and acetic acid.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. In industrial settings, in-line monitoring techniques such as Near-Infrared (NIR) spectroscopy have been employed to track reactant concentrations in real-time.
Q4: What are the advantages of a continuous flow process over a batch process for this synthesis?
A4: A continuous flow process for the Grignard-based synthesis of Melitracen HCl offers several advantages over a traditional batch process, including:
-
Improved Safety: Better control over the exothermic Grignard reaction due to the small reaction volume and high surface-area-to-volume ratio.
-
Increased Efficiency: Reduced reaction times and fewer synthetic steps.[3]
-
Lower Environmental Impact: Reduced energy consumption and raw material usage.[3]
-
Smaller Footprint: The reactor setup is significantly smaller than for a batch process of similar output.[3]
Experimental Protocols
Protocol 1: Batch Synthesis of Melitracen HCl
This protocol is a generalized procedure based on information from various sources.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere.
-
Add a small amount of an initiator, such as a crystal of iodine.
-
In the dropping funnel, place a solution of 3-(N,N-dimethylamino)propyl chloride in anhydrous THF.
-
Add a small portion of the alkyl halide solution to the magnesium and gently heat to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate initiation.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, dissolve 10,10-dimethylanthrone in anhydrous THF.
-
Slowly add the 10,10-dimethylanthrone solution to the Grignard reagent with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting ketone.
-
-
Work-up and Dehydration:
-
Carefully quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers and wash with brine.
-
To the organic solution, add concentrated hydrochloric acid and stir to effect dehydration of the intermediate alcohol. The reaction progress can be monitored by TLC.
-
-
Isolation and Purification:
-
Separate the aqueous layer containing the Melitracen HCl.
-
Wash the organic layer with water and combine the aqueous layers.
-
The product can be isolated by crystallization, for example, by adding diethyl ether to a concentrated aqueous solution of the HCl salt.[2]
-
Further purification can be achieved by pulping the crude solid with a suitable solvent like ethanol or isopropanol, followed by filtration and drying under vacuum.[5]
-
Visualizations
References
- 1. CN105418436A - Method for preparing high-purity melitracen - Google Patents [patents.google.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN105418436B - A kind of preparation method of melitracen hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Dosage for In-vivo Melitracen Hydrochloride Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Melitracen Hydrochloride for in-vivo studies in rats. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in-vivo experiments with this compound in rats.
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse effects in animals | Dosage may be too high. A study reported aggressive behavior, excitability, increased body and liver weight, and mild hepatic atrophy at oral doses of 10, 30, and 90 mg/kg daily for 3 months in Wistar rats, with effects increasing with the dose.[1] | - Start with a lower dose range. Consider doses below 10 mg/kg for initial efficacy studies. - Carefully observe animals for signs of toxicity, including changes in behavior, weight loss, and appetite. - If adverse effects are observed, reduce the dosage or consider a different administration route. |
| Lack of therapeutic effect | - Dosage may be too low. - Inefficient drug delivery. this compound has better water solubility and stability than its free base form.[2] - Inappropriate animal model. | - Gradually increase the dose, monitoring for both efficacy and adverse effects. - Ensure proper preparation and administration of the drug solution. For oral administration, ensure the gavage tube is correctly placed. For intravenous administration, confirm vein patency. - Verify that the chosen animal model (e.g., chronic unpredictable mild stress, forced swim test) is appropriate for assessing the antidepressant or anxiolytic effects of a tricyclic antidepressant. |
| High variability in experimental results | - Inconsistent drug administration. - Individual differences in rat metabolism. - Stress induced by handling and administration. | - Ensure all personnel are thoroughly trained in the chosen administration technique to ensure consistency. - Use a sufficient number of animals per group to account for biological variability. - Acclimatize animals to handling and the administration procedure before the start of the experiment to minimize stress-induced variability. |
| Precipitation of this compound in solution | Improper solvent or storage conditions. | - this compound has improved water solubility.[2] However, for higher concentrations, consider using vehicles such as PEG400, 0.2% Carboxymethyl cellulose, or a combination of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1] - Prepare solutions fresh daily if stability is a concern. |
| Regurgitation or aspiration during oral gavage | - Improper gavage technique. - Excessive volume of administration. | - Ensure the gavage needle is of the correct size and is inserted gently and to the correct depth. - The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[3] |
| Tissue damage or inflammation at the injection site (IV or IP) | - Irritating properties of the formulation. - Improper injection technique. | - Ensure the pH of the solution is within a physiologically acceptable range. - For intravenous injections, ensure the needle is correctly placed within the vein to avoid extravasation. For intraperitoneal injections, use the lower right abdominal quadrant to avoid puncturing the cecum or bladder. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a recommended starting dose for this compound in rats for an efficacy study?
A1: Based on a toxicological study where adverse effects were observed at 10 mg/kg (p.o.), a starting dose for an efficacy study should be considerably lower.[1] It is advisable to conduct a pilot study with a range of doses (e.g., 1, 3, and 10 mg/kg) to determine the optimal dose that provides a therapeutic effect with minimal side effects.
Q2: What is the most common route of administration for this compound in rats?
A2: Oral administration (gavage) is the most commonly reported route in the literature for this compound in rats.[1] This route is convenient for daily dosing in chronic studies.
Q3: How should this compound be prepared for oral administration?
A3: this compound can be dissolved in various vehicles. Options include dissolving it in PEG400, suspending it in 0.2% Carboxymethyl cellulose, or dissolving it in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[1] The choice of vehicle may depend on the required concentration and stability of the formulation.
Experimental Design
Q4: Which animal models are suitable for testing the antidepressant and anxiolytic effects of this compound in rats?
A4: As a tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine, Melitracen's effects can be evaluated in established rat models of depression and anxiety. These include:
-
Forced Swim Test (FST): To assess antidepressant-like activity.
-
Elevated Plus Maze (EPM): To evaluate anxiolytic-like effects.
-
Chronic Unpredictable Mild Stress (CUMS) model: To induce a depressive-like state and assess the therapeutic effects of chronic treatment.
Q5: What is the mechanism of action of this compound?
A5: Melitracen is a tricyclic antidepressant that primarily acts as a serotonin and norepinephrine reuptake inhibitor. By blocking the reuptake of these neurotransmitters in the synaptic cleft, it increases their availability, which is thought to mediate its antidepressant and anxiolytic effects.[4]
Quantitative Data Summary
Table 1: In-vivo Dosages of this compound in Rats
| Dose (mg/kg) | Route of Administration | Animal Strain | Duration | Observed Effects | Reference |
| 10, 30, 90 | Oral (gavage) | Wistar | 3 months (daily) | Dose-dependent aggressive behavior, excitability, increased body and liver weight, mild hepatic atrophy. | [1] |
Experimental Protocols
Oral Gavage Administration Protocol
-
Animal Handling and Restraint:
-
Acclimatize rats to handling for several days prior to the experiment.
-
Gently restrain the rat, ensuring its body is straight to allow for easy passage of the gavage needle.
-
-
Drug Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired solution using an appropriate vehicle (e.g., 0.5% methylcellulose). Ensure the drug is fully dissolved or evenly suspended.
-
-
Gavage Procedure:
-
Select a gavage needle of appropriate size for the rat (typically 16-18 gauge for adult rats).
-
Measure the length of the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the drug solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in-vivo Melitracen studies in rats.
References
- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 2. Flupentixol/melitracen overdose - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to a New RP-HPLC Method and a Conventional UV-Spectrophotometric Method for the Quantification of Melitracen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method against a conventional UV-Spectrophotometric method for the quantitative analysis of Melitracen Hydrochloride. The information presented is based on validated experimental data, offering insights into the performance and applicability of each technique.
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the new RP-HPLC method and a conventional UV-Spectrophotometric method, allowing for a direct comparison of their analytical performance.
| Validation Parameter | New RP-HPLC Method | Conventional UV-Spectrophotometric Method |
| Linearity Range | 50–300 µg/mL[1] | 10–60 µg/mL[2] |
| Correlation Coefficient (r²) | 0.998[1] | >0.998[3] |
| Limit of Detection (LOD) | 1.96 µg/mL[1] | 225.30 ng/spot (HPTLC)[3] |
| Limit of Quantification (LOQ) | 5.96 µg/mL[1] | 682.73 ng/spot (HPTLC)[3] |
| Accuracy (% Recovery) | 98-102%[4] | 99.91 ± 0.10[5] |
| Precision (%RSD) | < 2%[6] | < 2% |
| Specificity | High (Separates from impurities)[3][7] | Prone to interference from excipients[5][8] |
Experimental Protocols
New RP-HPLC Method
This method offers high specificity and sensitivity for the determination of this compound.
Instrumentation:
-
A Shimadzu HPLC system equipped with an isocratic pump and UV detector was used.[7]
-
The analytical column was a Waters X-Terra RP-18 (15 cm x 0.46 cm i.d., 5 µm particle size).[3][7]
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and acetonitrile (35:65 v/v).[3][7] The buffer was prepared by dissolving 5.23 g of potassium phosphate dibasic in 1000 ml of water, with the pH adjusted to 7.0 using orthophosphoric acid.[3][7]
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 20.69 minutes for this compound.[3][7]
Standard Solution Preparation:
-
A stock solution of this compound was prepared by dissolving 10 mg of the standard in 10 mL of the mobile phase.
-
Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 5 µg/mL to 200 µg/mL.[3][7]
Sample Preparation:
-
Twenty tablets were weighed and finely powdered.
-
An amount of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 10 mL volumetric flask.
-
The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark.
-
The solution was filtered through a 0.45 µm nylon filter before injection.
Conventional UV-Spectrophotometric Method
This method is simpler and more cost-effective but may lack the specificity of chromatographic techniques.
Instrumentation:
-
A double beam UV-VIS spectrophotometer (e.g., Shimadzu UV-1800) was used.[9]
Methodology:
-
λmax Determination: The wavelength of maximum absorbance (λmax) for this compound was determined by scanning a standard solution, and was found to be 286.5 nm.[10]
-
Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of standard this compound in 100 mL of the chosen solvent.
-
Calibration Curve: A series of dilutions ranging from 2-10 µg/mL were prepared from the stock solution, and their absorbance was measured at the λmax to construct a calibration curve.[5]
Sample Preparation:
-
Twenty tablets were weighed and powdered.
-
Powder equivalent to 50 mg of this compound was transferred to a 100 mL volumetric flask.[10]
-
The powder was dissolved in the solvent with the aid of sonication and the volume was made up.[10]
-
The solution was filtered, and a suitable aliquot was diluted to fall within the linear range of the calibration curve. The absorbance was then measured at the λmax.[10]
Visualizations
Caption: Workflow for the new RP-HPLC method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
A Comparative Analysis of Melitracen and Amitriptyline in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two tricyclic antidepressants (TCAs), Melitracen and Amitriptyline, focusing on their preclinical profiles. While both compounds share a core mechanism of action, this document aims to delineate their known pharmacological properties and highlight the available preclinical data. A significant disparity in the volume of published preclinical research exists between the two agents, with Amitriptyline being extensively characterized, while specific preclinical behavioral data for Melitracen is sparse.
Mechanism of Action
Both Melitracen and Amitriptyline are classified as tricyclic antidepressants and exert their primary therapeutic effects by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][2][3][4] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration and prolonged activity of these neurotransmitters in the brain, which is believed to be the underlying mechanism for their antidepressant effects.[1][4]
Amitriptyline has been extensively studied and is known to be a relatively non-selective inhibitor of both SERT and NET.[5] Beyond its primary action on monoamine transporters, Amitriptyline is a potent antagonist at a variety of other receptors, including:
-
Serotonin receptors (5-HT2)[5]
-
α1-adrenergic receptors[4]
-
Histamine H1 receptors[5]
-
Muscarinic acetylcholine receptors (M1-M5)[4]
This broad receptor-binding profile contributes to both its therapeutic effects and its notable side-effect profile, such as sedation (H1 antagonism) and anticholinergic effects like dry mouth and constipation (muscarinic receptor antagonism).[4]
Melitracen is reported to have effects similar to other TCAs like Imipramine and Amitriptyline, acting as an inhibitor of serotonin and norepinephrine reuptake.[1][2] However, its detailed pharmacology and receptor binding profile have not been as thoroughly investigated or reported in publicly available literature.[2] It is often used in combination with the antipsychotic agent Flupentixol.[3]
Signaling Pathway
The primary signaling pathway for both drugs involves the modulation of monoaminergic neurotransmission. By inhibiting SERT and NET, they increase the availability of serotonin and norepinephrine in the synapse, leading to enhanced postsynaptic receptor activation and downstream signaling cascades that are thought to alleviate depressive symptoms.
References
- 1. Case report: Extrapontine myelinolysis combined with flupentixol- and melitracen-induced dysphagia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melitracen - Wikipedia [en.wikipedia.org]
- 3. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of HPLC and Spectrophotometric Methods for Melitracen Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the determination of Melitracen, a tricyclic antidepressant.
This publication synthesizes data from various validated methods to offer an objective overview of their performance characteristics, experimental protocols, and logical workflows.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance metrics. The following table summarizes the key validation parameters for HPLC and spectrophotometric methods for Melitracen quantification, compiled from published studies.
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Linearity Range | 30 - 70 µg/mL[1], 10 - 30 mg/ml[2], 50 - 300 µg/mL[3] | 10 - 60 µg/mL[4][5], 2 - 10 µg/ml[6] |
| Accuracy (% Recovery) | 99.79%[1] | 99.91 ± 0.10%[6] |
| Precision (% RSD) | < 2.0%[2] | 0.924%[4] |
| Limit of Detection (LOD) | 1.96 µg/mL[3] | Not explicitly stated in reviewed sources |
| Limit of Quantitation (LOQ) | 5.96 µg/mL[3], 29.68µg/ml[7] | Not explicitly stated in reviewed sources |
| Correlation Coefficient (r²) | 0.999[1] | > 0.998[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical techniques. Below are representative experimental protocols for both HPLC and spectrophotometric analysis of Melitracen.
High-Performance Liquid Chromatography (HPLC) Protocol
A prevalent RP-HPLC method for the simultaneous estimation of Melitracen and Flupentixol has been described.[1]
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column : Hypersil C18 (250mm x 4.6mm, 5µm) is a commonly used stationary phase.[1]
-
Mobile Phase : A mixture of methanol and acetonitrile in a 34:66 v/v ratio has been shown to be effective.[1]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength : The UV detector is set to 257 nm for monitoring the eluent.[1]
-
Sample Preparation : A standard stock solution can be prepared by dissolving 10 mg of Melitracen in 10 mL of methanol. Working standards are then prepared by further dilution with the mobile phase to achieve concentrations within the linear range.
UV-Visible Spectrophotometric Protocol
A simple and cost-effective spectrophotometric method has been developed for the estimation of Melitracen, often in combination with other drugs.[4]
-
Instrumentation : A double beam UV-Visible spectrophotometer with 10mm matched quartz cells.[4]
-
Solvent : Methanol is commonly used as the solvent.[4]
-
Wavelength of Maximum Absorbance (λmax) : The λmax for Melitracen is found to be 258.5 nm.[4]
-
Sample Preparation : A standard stock solution is typically prepared by dissolving 10 mg of Melitracen in 100 mL of methanol to obtain a concentration of 100 µg/mL.[4] Subsequent dilutions are made with methanol to prepare working standards.[4]
Methodological Workflow and Comparison Logic
The following diagrams illustrate the typical experimental workflow for method validation and a logical comparison between HPLC and spectrophotometry.
Caption: Experimental workflow for analytical method validation.
Caption: Logical comparison of HPLC and spectrophotometric methods.
References
A Comparative Efficacy Analysis: Melitracen Monotherapy vs. Melitracen-Flupentixol Combination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of melitracen as a monotherapy versus its combination with flupentixol. The analysis is based on available clinical and preclinical data, with a focus on presenting quantitative outcomes and detailed experimental methodologies to inform research and drug development.
Executive Summary
Melitracen, a tricyclic antidepressant, and flupentixol, a thioxanthene antipsychotic, are often co-formulated for the treatment of depressive disorders and anxiety. This guide examines the evidence for both melitracen as a standalone agent and in its widely used combination with flupentixol. While direct head-to-head clinical trials comparing melitracen monotherapy with the combination are scarce, this analysis synthesizes the available data to draw comparative insights into their respective efficacy profiles. The evidence suggests that the combination therapy may offer a broader spectrum of action by targeting both serotonergic/noradrenergic and dopaminergic pathways, potentially leading to a more rapid onset of action and efficacy in a wider range of symptoms, including anxiety and psychosomatic complaints. However, the addition of flupentixol also introduces the potential for extrapyramidal side effects.
Mechanisms of Action
Melitracen primarily functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][2] This modulation of serotonergic and noradrenergic signaling is a well-established mechanism for antidepressant action.
Flupentixol, at the low doses typically used in the combination, acts as an antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[3] This dopaminergic and serotonergic blockade is thought to contribute to its anxiolytic and mood-stabilizing effects. Recent research has also identified flupentixol as an inhibitor of the PI3K/AKT signaling pathway, although the clinical relevance of this finding in the context of depression is still under investigation.[4][5]
The combination of melitracen and flupentixol, therefore, offers a multi-target approach, simultaneously enhancing serotonergic and noradrenergic neurotransmission while modulating dopaminergic and serotonergic receptor activity.
Signaling Pathway Diagrams
Efficacy of Melitracen Monotherapy
Clinical data on the efficacy of melitracen as a standalone treatment for depression is limited, with much of the research being older.
A comparative study of melitracen and imipramine, another tricyclic antidepressant, was conducted, though the detailed results are not widely available.[6] Another early clinical trial compared melitracen to a placebo in patients with depression.[7] These studies suggest that melitracen demonstrates antidepressant effects superior to placebo.
| Study | Design | Population | Primary Outcome Measure | Key Findings |
| Kawakita et al. (1967)[7] | Controlled Clinical Trial | Patients with depression | Not specified | Melitracen was reported to be effective in treating depression compared to placebo. |
| Biros et al. (1969)[6] | Comparative Clinical Trial | Depressed patients | Not specified | Compared the efficacy of melitracen with imipramine. |
Efficacy of Melitracen with Flupentixol
The combination of melitracen and flupentixol has been evaluated in a broader range of clinical contexts, often demonstrating efficacy in conditions with comorbid anxiety and somatic symptoms.
A randomized, double-blind, parallel-group study compared the combination of flupentixol and melitracen (Deanxit) with dothiepin in patients with anxiety and/or depression co-morbid with general medical illness. The study found that the combination treatment led to a greater improvement in symptoms compared to dothiepin.[8]
In a study on patients with depression and anxiety in the context of chronic somatic diseases, the addition of the melitracen/flupentixol combination to sertraline for the initial two weeks of treatment resulted in a more rapid improvement in depressive and anxiety symptoms compared to sertraline plus placebo.[9]
Recent studies have also explored the efficacy of this combination in other conditions. For instance, a randomized, double-blind, placebo-controlled trial in patients with refractory chronic cough found that the flupentixol-melitracen combination significantly improved cough resolution rates compared to placebo.[10][11] Another randomized controlled cross-over study in patients with functional dyspepsia showed a significant improvement in global symptom relief with the combination therapy compared to placebo.[12][13]
| Study | Design | Population | Primary Outcome Measure(s) | Key Findings |
| Vikram R. et al. (2007)[8] | Randomized, double-blind, parallel-group, comparative | Patients with anxiety and/or depression co-morbid with general medical illness | Improvement in Hamilton Depression Rating Scale (HAM-D) and Hamilton Anxiety Rating Scale (HAM-A) scores | The flupentixol and melitracen combination showed a greater improvement in symptoms compared to dothiepin. |
| Unnamed Authors (2015)[9] | Randomized controlled trial | Patients with depression and anxiety in chronic somatic diseases | Change in HAM-D and HAM-A scores | Sertraline plus the melitracen/flupentixol combination for the first 2 weeks led to a faster improvement in symptoms than sertraline plus placebo. |
| Unnamed Authors (2025)[10][11] | Randomized, double-blind, placebo-controlled | Patients with refractory chronic cough | Cough resolution rate | Flupentixol-melitracen significantly improved cough resolution rate compared to placebo. |
| Hashash et al. (2008)[12][13] | Randomized controlled cross-over | Patients with functional dyspepsia | Subjective global symptom relief | The combination of flupentixol and melitracen resulted in a significant improvement in global symptom relief compared to placebo. |
Experimental Protocols
Representative Clinical Trial Design: Combination Therapy in Functional Dyspepsia[12][13]
This study utilized a randomized, double-blind, placebo-controlled, cross-over design.
-
Participants: Patients meeting the Rome III criteria for functional dyspepsia.
-
Intervention:
-
Treatment A: Flupentixol (0.5 mg) + Melitracen (10 mg) combination tablet.
-
Treatment B: Matching placebo.
-
-
Procedure: Patients were randomized to receive either Treatment A or Treatment B for a specified period, followed by a washout period, and then crossed over to the other treatment.
-
Primary Outcome: Subjective global symptom relief.
-
Secondary Outcomes: Changes in quality of life scores.
Preclinical Experimental Workflow
A typical preclinical study to evaluate the efficacy of these compounds would involve the following steps:
Discussion and Conclusion
The available evidence indicates that both melitracen monotherapy and its combination with flupentixol possess antidepressant and anxiolytic properties. The combination therapy appears to have a more robust evidence base, particularly for conditions where anxiety and somatic symptoms are prominent. The synergistic mechanism of action, targeting multiple neurotransmitter systems, likely contributes to its broad efficacy and rapid onset of action reported in some studies.
However, the lack of direct comparative trials between melitracen alone and the combination makes it challenging to definitively conclude on the superiority of one over the other for the treatment of major depressive disorder. The addition of flupentixol introduces the risk of extrapyramidal symptoms, which is a key consideration in the risk-benefit assessment for individual patients.
For researchers and drug development professionals, these findings highlight the need for well-designed, head-to-head clinical trials to elucidate the precise contribution of each component to the overall efficacy and safety of the combination therapy. Further preclinical studies are also warranted to explore the synergistic effects at a molecular and systems level, which could inform the development of more targeted and effective treatments for depressive and anxiety disorders.
References
- 1. What is the mechanism of Melitracen Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A comparison of melitracen and imipramine in treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparative study of melitracen and placebo in depression using sequential analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough: a randomised, double-blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of flupentixol-melitracen in patients with refractory chronic cough: a randomised, double-blinded, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial: a randomized controlled cross-over study of flupenthixol + melitracen in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bioequivalence Assessment of Two Fixed-Dose Combination Tablets of Melitracen and Flupentixol
A comprehensive bioequivalence study was conducted to compare a test and a reference fixed-dose combination (FDC) tablet, each containing 10 mg of Melitracen and 0.5 mg of Flupentixol.[1][2][3][4][5][6] This guide provides a detailed comparison of the pharmacokinetic profiles and the experimental protocol employed in the assessment. The study aimed to generate sufficient pharmacokinetic data to support the registration of the test formulation.[2][3][5]
The study concluded that the test and reference FDC products are bioequivalent in terms of the rate and extent of drug absorption under both fasted and fed conditions.[1][2][4] The 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the key pharmacokinetic parameters (Cmax, AUC0–t, and AUC0-∞) for both Melitracen and Flupentixol were all within the acceptable range of 80% to 125%.[1][2][4] Both formulations were well-tolerated by the healthy volunteers.[2][4][5]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for Melitracen and Flupentixol after a single oral administration of the test and reference FDC tablets under fasted and fed conditions.
Table 1: Pharmacokinetic Parameters of Melitracen (10 mg) Under Fasted and Fed Conditions
| Parameter | Condition | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Fasted | 14.8 ± 4.5 | 14.5 ± 4.2 | 101.8% (94.5% - 109.7%) |
| Fed | 12.1 ± 3.9 | 11.8 ± 3.5 | 102.5% (95.1% - 110.4%) | |
| AUC0-t (ng·h/mL) | Fasted | 283 ± 85 | 279 ± 79 | 101.2% (96.8% - 105.8%) |
| Fed | 298 ± 91 | 292 ± 88 | 102.1% (97.5% - 106.9%) | |
| AUC0-∞ (ng·h/mL) | Fasted | 301 ± 92 | 298 ± 87 | 101.0% (96.5% - 105.7%) |
| Fed | 315 ± 96 | 310 ± 94 | 101.9% (97.2% - 106.8%) | |
| Tmax (h) | Fasted | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) | - |
| Fed | 5.0 (3.0 - 8.0) | 5.0 (3.0 - 8.0) | - | |
| t½ (h) | Fasted | 19.8 ± 5.1 | 20.1 ± 5.3 | - |
| Fed | 20.5 ± 5.4 | 20.8 ± 5.6 | - |
Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.
Table 2: Pharmacokinetic Parameters of Flupentixol (0.5 mg) Under Fasted and Fed Conditions
| Parameter | Condition | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Fasted | 0.48 ± 0.15 | 0.47 ± 0.14 | 102.3% (95.8% - 109.2%) |
| Fed | 0.55 ± 0.17 | 0.53 ± 0.16 | 103.8% (97.2% - 110.8%) | |
| AUC0-t (ng·h/mL) | Fasted | 22.6 ± 7.1 | 22.1 ± 6.8 | 102.0% (97.4% - 106.8%) |
| Fed | 25.8 ± 8.0 | 25.1 ± 7.7 | 102.8% (98.1% - 107.7%) | |
| AUC0-∞ (ng·h/mL) | Fasted | 24.5 ± 7.8 | 24.0 ± 7.5 | 101.9% (97.2% - 106.8%) |
| Fed | 27.9 ± 8.7 | 27.2 ± 8.4 | 102.6% (97.9% - 107.5%) | |
| Tmax (h) | Fasted | 4.0 (2.0 - 8.0) | 4.0 (2.0 - 8.0) | - |
| Fed | 4.0 (2.0 - 8.0) | 4.0 (2.0 - 8.0) | - | |
| t½ (h) | Fasted | 34.2 ± 9.8 | 34.9 ± 10.1 | - |
| Fed | 35.1 ± 10.2 | 35.8 ± 10.5 | - |
Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.
Experimental Protocols
Study Design
The bioequivalence of the two FDC tablets was evaluated through a single-dose, randomized, open-label, two-period crossover study.[2][3][4][5][6] The study was conducted in healthy Chinese volunteers under both fasted and fed conditions.[2][3][4][5] A total of 24 subjects were enrolled in the fasted study and another 24 in the fed study.[1][2][3] Each participant was randomly assigned to receive either the test or the reference tablet in the first period, followed by a two-week washout period, after which they received the alternate formulation in the second period.[1][2][3]
Dosing and Sample Collection
A single oral dose of either the test or the reference FDC tablet (10 mg Melitracen / 0.5 mg Flupentixol) was administered to the subjects.[1][2][3] Blood samples were collected at predetermined time points up to 144 hours post-administration.[1][2][3]
Analytical Method
The concentrations of Melitracen and Flupentixol in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] The method demonstrated a linearity range of 0.100–100 ng/mL for Melitracen and 0.0100–10.0 ng/mL for Flupentixol.[9]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters were calculated using a non-compartmental method.[9] The primary endpoints for bioequivalence assessment were Cmax, AUC0–t, and AUC0-∞.[1][2][9] Bioequivalence was to be concluded if the 90% CIs of the GMR for these parameters were within the range of 80% to 125%.[2][4]
Experimental Workflow
Caption: Workflow of the two-period crossover bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. [PDF] Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Bioequivalence Study Of A Fixed-Dose Combination Tablet Containing Melitracen 10 mg And Flupentixol 0.5 mg In Healthy Chinese Volunteers Under Fasted And Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Melitracen vs. Other Tricyclic Antidepressants: A Head-to-Head Comparison of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1] It is often co-formulated with the antipsychotic flupentixol.[2] Like other TCAs, its therapeutic effects are believed to stem from its interaction with various neurotransmitter receptors and transporters in the central nervous system.[3][4] While the pharmacology of melitracen is not as extensively documented in publicly accessible literature as that of older TCAs, it is reported to exert effects similar to imipramine and amitriptyline, but with potentially improved tolerability and a faster onset of action.[1]
This guide provides a head-to-head comparison of the receptor binding profiles of several common TCAs. Due to the limited availability of specific quantitative binding data for melitracen, this comparison focuses on well-characterized TCAs to offer a relevant frame of reference for researchers. The data presented herein is crucial for understanding the nuanced pharmacological differences that dictate the therapeutic efficacy and side-effect profiles of these compounds.
Comparative Receptor Binding Affinities of Tricyclic Antidepressants
The following table summarizes the in vitro binding affinities (Ki, in nM) of several common TCAs for key monoamine transporters and receptors. A lower Ki value indicates a higher binding affinity.
| Drug | SERT (Ki, nM) | NET (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1-adrenergic (Ki, nM) |
| Amitriptyline | 20 | 50 | 1.1 | 18 | 4 |
| Imipramine | 1.1 | 37 | 11 | 85 | 100 |
| Desipramine | 22-180 | 0.3-8.6 | 110 | 190 | 100 |
| Nortriptyline | 10 | 10 | 25 | 50 | 10 |
| Clomipramine | 0.14 | 54 | 31 | 37 | 39 |
Note: Data is compiled from multiple sources and variations in experimental conditions may exist.[5][6]
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically performed using in vitro radioligand binding assays. These assays are a gold standard for characterizing the interaction of a drug with its target receptor.[8]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a TCA) for a specific receptor.
Materials:
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Cell Membranes: Preparations from cells or tissues expressing the receptor of interest.
-
Test Compounds: Unlabeled drugs for which the binding affinity is to be determined.
-
Assay Buffer: A buffer solution optimized for the binding reaction.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
General Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound decreases as the concentration of the unlabeled test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of TCAs and a typical workflow for a competitive radioligand binding assay.
Caption: Mechanism of action of Tricyclic Antidepressants (TCAs).
References
- 1. Melitracen - Wikipedia [en.wikipedia.org]
- 2. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]
- 3. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 4. Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
validating the therapeutic efficacy of Flupentixol-Melitracen in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the fixed-dose combination of Flupentixol-Melitracen against other commonly prescribed antidepressant agents, primarily focusing on Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information presented is collated from various clinical trials to aid in research and drug development.
Executive Summary
Flupentixol-Melitracen, a combination of a typical antipsychotic (flupentixol) and a tricyclic antidepressant (melitracen), has demonstrated efficacy in treating depression and anxiety, particularly in patients with somatic symptoms. Clinical trial data suggests a rapid onset of action for Flupentixol-Melitracen compared to some other antidepressants. This guide summarizes the available quantitative data from comparative clinical trials, details the experimental protocols of key studies, and visualizes the relevant pharmacological signaling pathways.
Data Presentation: Comparative Efficacy in Clinical Trials
The following tables summarize the quantitative data from clinical trials comparing Flupentixol-Melitracen with other antidepressants. The primary endpoints typically include changes in the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAM-A).
Table 1: Flupentixol-Melitracen (Deanxit) + Sertraline vs. Sertraline + Placebo for Depression and Anxiety in Patients with Chronic Somatic Diseases [1][2][3]
| Timepoint | Outcome Measure | Deanxit + Sertraline Group (Mean ± SEM) | Sertraline + Placebo Group (Mean ± SEM) | p-value |
| Baseline | HAM-D Score | 31.6 ± 4.9 | 33.3 ± 5.1 | > 0.05 |
| HAM-A Score | 22.39 ± 4.3 | 23.0 ± 4.5 | > 0.05 | |
| Day 4 | HAM-D Response Rate (%) | 18.42 ± 1.23 | 10.81 ± 1.08 | > 0.05 |
| HAM-A Response Rate (%) | 34.21 ± 2.21 | 8.11 ± 1.37 | 0.006 | |
| Day 8 | HAM-D Response Rate (%) | 55.26 ± 2.56 | 24.32 ± 2.19 | 0.006 |
| HAM-A Response Rate (%) | 57.89 ± 3.56 | 18.92 ± 2.68 | 0.001 | |
| Day 15 | HAM-D Response Rate (%) | 78.95 ± 3.89 | 40.54 ± 4.18 | 0.001 |
| HAM-A Response Rate (%) | 78.95 ± 4.37 | 43.24 ± 4.68 | 0.002 | |
| Day 29 | HAM-D Response Rate (%) | 84.21 ± 1.86 | 75.68 ± 1.95 | > 0.05 |
| HAM-A Response Rate (%) | 86.84 ± 2.12 | 78.38 ± 3.16 | > 0.05 |
Table 2: Flupentixol vs. Amitriptyline for Depressed Outpatients [4]
| Duration | Outcome | Flupentixol Group | Amitriptyline Group | Significance |
| 6 Weeks | Patient Completion | 28 out of 30 | 23 out of 30 | Not specified |
| 6 Weeks | Anxiety Score Reduction | Favored Flupentixol | Less reduction | Trends favored flupenthixol |
| 6 Weeks | Overall Improvement | Significant improvement | Significant improvement | No significant difference on most ratings |
Table 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety [5]
| Duration | Outcome Measure | Flupentixol-Melitracen Group | Amitriptyline Group | Significance |
| 8 Weeks | HAM-D & HAM-A Scores | Significantly lower than baseline | Not specified | P < 0.01 for Flupentixol-Melitracen |
| 8 Weeks | Adverse Reactions | Less adverse reactions | More adverse reactions | P < 0.01 |
Experimental Protocols
Below are detailed methodologies for some of the key clinical trials cited.
Study 1: Sertraline plus Deanxit for Depression and Anxiety in Chronic Somatic Diseases[1][2][3]
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted over 4 weeks with a 2-week follow-up.
-
Participants: 75 patients with chronic somatic diseases accompanied by depression and anxiety.
-
Inclusion Criteria: Patients meeting the criteria for depression and anxiety.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Intervention:
-
Deanxit Group (n=38): Sertraline (75 mg/day) plus Deanxit (one tablet containing 0.5 mg flupentixol and 10 mg melitracen) per day for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.
-
Placebo Group (n=37): Sertraline (75 mg/day) plus a placebo tablet for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.
-
-
Primary Outcome Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and the Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.
-
Data Analysis: Statistical analysis was performed to compare the response rates between the two groups at each time point.
Study 2: Flupentixol vs. Amitriptyline in Depressed Outpatients[5]
-
Study Design: A double-blind, flexible dosage, six-week comparative study.
-
Participants: 60 depressed outpatients.
-
Intervention:
-
Flupentixol Group: Flupentixol at a daily dose of 1.5 to 4.5 mg.
-
Amitriptyline Group: Amitriptyline at a daily dose of 75 to 225 mg.
-
-
Assessments: Various objective and subjective assessments were carried out before treatment and after one, three, and six weeks of treatment.
-
Primary Outcome Measures: Improvement in depressive and anxiety symptoms.
Study 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety[6]
-
Study Design: A randomized controlled trial over 8 weeks.
-
Participants: 120 patients with post-stroke depression and/or anxiety disorders, randomized into two groups of 60.
-
Intervention:
-
Treatment Group: Flupentixol-Melitracen tablets (2-4 tablets daily).
-
Control Group: Amitriptyline (1-2 tablets, three times daily).
-
-
Primary Outcome Measures: Efficacy was evaluated using the Hamilton Depression Rating Scale (HAMD), Hamilton Anxiety Scale (HAMA), and Clinical Global Impression Scale (CGI). Adverse drug reactions were assessed using the Treatment Emergent Symptom Scale (TESS).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic effects of Flupentixol-Melitracen and its comparators are rooted in their distinct mechanisms of action on key neurotransmitter systems.
Caption: Mechanisms of Action for Flupentixol, Melitracen (TCA), and SSRIs.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating antidepressant efficacy.
Caption: A typical experimental workflow for a randomized controlled clinical trial.
References
- 1. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A controlled comparison of flupenthixol and amitriptyline in depressed outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Side Effect Profiles of Melitracen and Imipramine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effect profiles of two tricyclic antidepressants (TCAs), Melitracen and Imipramine. This document synthesizes available data on their mechanisms of action, adverse effects, and the methodologies employed in their clinical evaluation.
Introduction
Data Presentation: Side Effect Profiles
The following table summarizes the known and potential side effects of Melitracen and Imipramine. The side effects of Imipramine are well-established from numerous clinical trials and post-marketing surveillance. The side effect profile for Melitracen is less extensively documented in readily available literature but is generally considered to be similar to other TCAs.
| Side Effect Category | Imipramine | Melitracen |
| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention, tachycardia, confusion | Dry mouth, constipation, fatigue, blurry vision (reported in combination with flupentixol) |
| Cardiovascular | Orthostatic hypotension, tachycardia, ECG changes (QRS prolongation), arrhythmias | Potential for similar cardiovascular effects as other TCAs |
| Central Nervous System | Drowsiness, dizziness, confusion, seizures, headache, anxiety, tremors, sleep disturbances (insomnia, nightmares) | Drowsiness, dizziness (reported in combination with flupentixol) |
| Gastrointestinal | Nausea, vomiting, increased appetite, weight gain, taste change | Appetite and weight change (reported in combination with flupentixol) |
| Other | Sweating, sexual dysfunction, skin rash | Not specifically detailed in available literature |
Experimental Protocols
Due to the lack of accessible, detailed protocols from direct head-to-head clinical trials of Melitracen and Imipramine, this section outlines a representative methodology for assessing the side effect profiles of tricyclic antidepressants in a clinical trial setting. This protocol is based on general principles of psychopharmacological clinical trials.
Objective: To compare the incidence, severity, and nature of adverse events between Melitracen and Imipramine in patients with major depressive disorder.
Study Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
Participant Population: Adult patients (18-65 years) with a diagnosis of major depressive disorder according to DSM-5 criteria. Key exclusion criteria would include a history of hypersensitivity to TCAs, recent myocardial infarction, arrhythmias, severe renal or hepatic impairment, and concomitant use of monoamine oxidase inhibitors.
Intervention:
-
Group 1: Melitracen, administered orally at a starting dose of 20 mg/day, titrated up to a maximum of 60 mg/day based on efficacy and tolerability.
-
Group 2: Imipramine, administered orally at a starting dose of 75 mg/day, titrated up to a maximum of 200 mg/day based on efficacy and tolerability.
Assessment of Side Effects:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at each visit.
-
Systematic Inquiry: At each study visit (e.g., weekly for the first 4 weeks, then bi-weekly), a structured questionnaire, such as the Systematic Assessment for Treatment Emergent Events (SAFTEE), is used to systematically inquire about a predefined list of potential adverse events.
-
Vital Signs and Laboratory Tests: Blood pressure, heart rate, and weight are measured at each visit. Electrocardiograms (ECGs) are performed at baseline and at regular intervals throughout the study to monitor for cardiovascular effects. Standard clinical laboratory tests (hematology, chemistry, and urinalysis) are conducted at baseline and at the end of the study.
-
Rating Scales: Specific rating scales can be used to quantify the severity of certain side effects, such as the Visual Analogue Scale (VAS) for pain or nausea, and the Arizona Sexual Experiences Scale (ASEX) for sexual dysfunction.
Data Analysis: The incidence of each adverse event is calculated for each treatment group. The severity and relationship to the study drug are also assessed. Statistical comparisons of the incidence rates between the two groups are performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test.
Mandatory Visualization
The following diagrams illustrate the generalized signaling pathways of tricyclic antidepressants and a typical experimental workflow for a comparative clinical trial.
Caption: Generalized Signaling Pathway of Tricyclic Antidepressants.
Caption: Experimental Workflow for a Comparative Clinical Trial.
Discussion and Conclusion
For researchers and drug development professionals, this guide highlights the need for further head-to-head clinical trials to rigorously compare the side effect profiles of these two compounds. Such studies should employ standardized and systematic methods for adverse event assessment to provide a clearer understanding of their relative tolerability. A more detailed elucidation of Melitracen's receptor binding affinities would also be invaluable in predicting its side effect profile and in guiding the development of future antidepressants with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. psychrights.org [psychrights.org]
- 3. Imipramine - Wikipedia [en.wikipedia.org]
- 4. Sertraline plus deanxit to treat patients with depression and anxiety in chronic somatic diseases: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of melitracen and imipramine in treatment of depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Melitracen Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Melitracen Hydrochloride, a psychoactive compound classified as acutely toxic if ingested. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is categorized as Acute Toxicity - Category 3 (Oral), with the hazard statement H301: Toxic if swallowed.[1][2] Due to its acute toxicity, it is imperative that this compound and any materials contaminated with it are managed as hazardous waste in accordance with local, regional, and national regulations.
Summary of Hazards
The primary hazard associated with this compound is its acute toxicity upon ingestion. All handling and disposal procedures should be designed to prevent accidental exposure through this route.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | ☠ | Danger | H301: Toxic if swallowed[1][2] |
Experimental Protocols for Disposal
The following step-by-step procedures are mandatory for the disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for integrity before use and changed immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.
Segregation and Collection of Waste
All waste streams containing this compound must be segregated from general and non-hazardous waste at the point of generation.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Contaminated Materials:
-
Empty Containers:
-
Empty containers that previously held this compound are also considered hazardous waste and must not be rinsed or reused.[3] They should be collected for disposal along with other contaminated materials.
-
Labeling and Storage of Hazardous Waste
Proper labeling is critical for ensuring safe handling and disposal by waste management personnel.
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the associated hazard: "Toxic."
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of any airborne powder.
-
Clean-up:
-
Wearing appropriate PPE, carefully clean up the spilled solid using a scoop or other suitable tools. Avoid generating dust.
-
Place all cleanup materials into a sealed container and label it as hazardous waste.
-
Decontaminate the spill area with an appropriate solvent or detergent solution, and collect the decontamination materials as hazardous waste.
-
Final Disposal
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to handle and transport acutely toxic materials for final destruction, typically via incineration at a permitted facility.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Melitracen Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Melitracen Hydrochloride, including detailed operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | EN 374 (EU) or equivalent | To prevent skin contact. Gloves must be inspected prior to use.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To protect eyes from dust and aerosols.[1] |
| Body Protection | Fire/flame resistant and impervious clothing | Consult safety officer for specific standards | To protect against skin exposure and in case of fire.[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced | To prevent inhalation of dust or aerosols.[1] |
Note: No specific occupational exposure limits for this compound were identified in the provided search results. Always handle in a well-ventilated area.[1][2]
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment : Wear appropriate PPE, including gloves and safety goggles, when handling the container.
-
Storage : Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[2][3] The container should be tightly closed.[2] Keep the substance locked up.[4][5]
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]
-
Personal Protective Equipment : Wear the full recommended PPE as outlined in the table above.
-
Hygiene : Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the handling area.[1][4]
-
Spill Prevention : Use non-sparking tools and take measures to prevent electrostatic discharge.[1][2]
In Case of Exposure or Spill
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1][2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
-
Spill Cleanup : In case of a spill, evacuate the area. Use personal protective equipment, including chemical impermeable gloves and ensure adequate ventilation.[1] Prevent the chemical from entering drains.[1] Collect the spilled material and arrange for disposal in suitable, closed containers.[1]
Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure safety.
Chemical Disposal
-
Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Regulations : All disposal activities must be in accordance with applicable local, regional, national, and international laws and regulations.[1][4]
-
Environmental Protection : Do not allow the chemical to enter drains or sewer systems.[1] Discharge into the environment must be avoided.[1]
Contaminated Packaging Disposal
-
Decontamination : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Disposal : Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Combustible Packaging : For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
